molecular formula C6H6BrNO B1383778 2-Bromomethyl-4-hydroxypyridine CAS No. 1227585-52-5

2-Bromomethyl-4-hydroxypyridine

Cat. No.: B1383778
CAS No.: 1227585-52-5
M. Wt: 188.02 g/mol
InChI Key: XXZMNXLYAGAQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-4-hydroxypyridine is a synthetic fine chemical that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a reactive bromomethyl group and a hydroxypyridine ring, allows it to undergo various transformations, making it a key intermediate for constructing more complex molecules. The bromomethyl group is a reactive handle that can participate in nucleophilic substitution reactions, enabling the introduction of the hydroxypyridine moiety into larger molecular frameworks. The hydroxypyridine ring itself is a privileged structure in drug discovery. It is important to note that hydroxypyridines, particularly the 2- and 4-isomers, often exist predominantly in the pyridone tautomeric form, which can influence their reactivity and interaction with biological targets. This compound is primarily used in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals. Researchers can utilize it to create novel compounds for screening against various biological targets. Its applications extend to materials science, where it can be incorporated into polymers or ligands for metal complexes. Safety and Handling: This chemical requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-5-3-6(9)1-2-8-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZMNXLYAGAQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Bromomethyl-4-hydroxypyridine as a Heterocyclic Building Block

[1]

CAS Number: 1227585-52-5 (Free base/General) Synonyms: 2-(Bromomethyl)pyridin-4-ol; 4-Hydroxy-2-picolyl bromide Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol

Executive Summary & Strategic Utility

2-Bromomethyl-4-hydroxypyridine is a bifunctional heterocyclic intermediate critical for installing the (4-hydroxypyridin-2-yl)methyl motif into bioactive scaffolds. Its utility lies in its dual reactivity:

  • Electrophilic Handle: The bromomethyl group (

    
    ) serves as a potent alkylating agent for nucleophiles (amines, thiols, carbanions).[1][3]
    
  • Tautomeric Core: The 4-hydroxy group allows access to both 4-alkoxypyridine and 4-pyridone pharmacophores, common in kinase inhibitors and epigenetic modulators.

Critical Handling Note: This compound is highly prone to intermolecular self-alkylation (polymerization) due to the simultaneous presence of a nucleophilic pyridone core and an electrophilic alkyl bromide. It is almost exclusively handled as its hydrobromide salt or generated in situ from a protected precursor.[2]

Chemical Properties & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to controlling the reactivity of this building block.[2][4]

The Pyridone-Hydroxypyridine Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent equilibrium with their 4-pyridone tautomers.

  • Solid State & Polar Solvents: The 4-pyridone (NH-lactam) form predominates due to intermolecular hydrogen bonding and high dipolar stabilization.

  • Non-Polar Solvents: The 4-hydroxypyridine (OH-lactim) form becomes significant.

This equilibrium dictates that without protecting groups, the ring nitrogen (


1

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Reactivity ImplicationsHydroxypyridine4-Hydroxypyridine Form(Aromatic, OH-lactim)Pyridone4-Pyridone Form(Non-aromatic, NH-lactam)*Major Species in Polar Media*Hydroxypyridine->PyridonePolar Solvent / Solid StateSelfAlkSelf-Alkylation (Polymerization)N-alkylation of one moleculeby CH2Br of anotherPyridone->SelfAlkNucleophilic Attack(N1 or O4)

Figure 1: Tautomeric equilibrium and the inherent risk of self-alkylation.[1][3]

Synthesis Strategies

Direct bromination of 2-methyl-4-hydroxypyridine is chemically inefficient due to the activating nature of the hydroxyl group, which directs electrophilic halogenation to the ring (C3/C5 positions) rather than the methyl group.

Two robust routes are recommended: Route A (Protection-First) for high purity, and Route B (Boekelheide Rearrangement) for scale-up from N-oxides.[1]

Route A: Protection-Radical Bromination (Recommended)

This route masks the nucleophilic core, preventing ring bromination and polymerization.[1]

  • Protection: Convert 2-methyl-4-hydroxypyridine to the O-TBS (tert-butyldimethylsilyl) or O-Methyl ether.

  • Bromination: Radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO).[1][5]

  • Deprotection (Optional): The protected bromide is often used directly in coupling to avoid handling the unstable free hydroxy-bromide.

Route B: Boekelheide Rearrangement

Ideal for generating the alcohol precursor, which is then converted to the bromide.[2]

  • Oxidation: 2-methyl-4-nitropyridine

    
     N-oxide.
    
  • Rearrangement: Reaction with acetic anhydride (Boekelheide) yields the 2-acetoxymethyl intermediate.

  • Hydrolysis & Bromination: Hydrolysis to 2-hydroxymethyl-4-hydroxypyridine followed by reaction with PBr₃ or HBr.

SynthesisStart2-Methyl-4-hydroxypyridineProtectStep 1: O-Protection(TBSCl / Imidazole)Start->ProtectRoute A (High Fidelity)NOxideAlternative: N-Oxide FormationStart->NOxideRoute BNBSStep 2: Radical Bromination(NBS, AIBN, CCl4/PhCF3, Reflux)Protect->NBSProduct_Prot2-Bromomethyl-4-siloxypyridine(Stable Intermediate)NBS->Product_ProtTarget2-Bromomethyl-4-hydroxypyridine(Hydrobromide Salt)Product_Prot->TargetDeprotection (TFA or HBr)RearrangeBoekelheide Rearrangement(Ac2O)NOxide->RearrangeAlcohol2-Hydroxymethyl-4-hydroxypyridineRearrange->AlcoholBrominationBromination(PBr3 or HBr/AcOH)Alcohol->BrominationBromination->Target

Figure 2: Synthetic pathways. Route A is preferred for laboratory-scale synthesis to minimize side reactions.

Experimental Protocol: Route A (O-TBS Protected)

Objective: Synthesis of 2-(bromomethyl)-4-((tert-butyldimethylsilyl)oxy)pyridine. Note: This protected form is the industry-standard building block. If the free phenol is absolutely required, treat the product with HBr/AcOH immediately before use.[3]

Materials
  • Substrate: 2-Methyl-4-hydroxypyridine (1.0 eq)

  • Reagents: TBSCl (1.2 eq), Imidazole (2.0 eq), NBS (1.1 eq), AIBN (0.1 eq).[1][3]

  • Solvents: DMF (Step 1), Trifluorotoluene or CCl₄ (Step 2).[1][3]

Step-by-Step Methodology
Phase 1: O-Silylation
  • Dissolution: Dissolve 2-methyl-4-hydroxypyridine in anhydrous DMF (5 mL/mmol) under N₂.

  • Addition: Add Imidazole followed by portion-wise addition of TBSCl at 0°C.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (formation of high R_f spot).

  • Workup: Dilute with Et₂O, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should be a colorless oil.[2] Yield typically >90%.[2]

Phase 2: Radical Bromination (Wohl-Ziegler)[1][3]
  • Setup: Dissolve the O-TBS intermediate in anhydrous Trifluorotoluene (PhCF₃) or CCl₄ (0.2 M). PhCF₃ is the greener alternative to CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and AIBN.

  • Initiation: Heat to reflux (approx. 80-90°C). The reaction is initiated when the suspension turns orange/yellow and succinimide floats to the top.[2]

  • Irradiation (Optional): A 500W halogen lamp can accelerate initiation if thermal initiation lags.[2]

  • Completion: Monitor via ¹H NMR (disappearance of methyl singlet at ~2.5 ppm, appearance of CH₂Br singlet at ~4.4 ppm).

  • Purification: Filter off succinimide. Concentrate filtrate.[2]

    • Critical: Do not use silica gel chromatography if possible, as it can deprotect the TBS group or cause hydrolysis.[2] Rapid filtration through a neutral alumina plug is preferred.[2]

Applications in Drug Discovery

This building block is primarily used to install the polar pyridine tail found in various kinase inhibitors.[2]

Linker Installation (S_N2)

The bromomethyl group reacts with amines or thiols to link the pyridine headgroup to a core scaffold.[2]

  • Reactant: Primary/Secondary amines.[2]

  • Conditions: K₂CO₃, MeCN, RT.[1][2][3]

  • Outcome: Formation of Core-NH-CH2-(Py-4-OH).

Metal-Catalyzed Cross-Coupling

While the bromomethyl group is for alkylation, the 4-hydroxy group (after conversion to triflate or chloride) can participate in Suzuki/Buchwald couplings, allowing the molecule to function as a multi-point scaffold.

Reaction TypeTarget Functional GroupReagentsApplication
N-Alkylation Amines (R-NH₂)K₂CO₃, DMFKinase hinge binders
S-Alkylation Thiols (R-SH)Cs₂CO₃, AcetoneThioether linkers
O-Alkylation Phenols (Ar-OH)NaH, THFEther bridges

Safety & Stability Data

  • Lachrymator: Like most benzylic/picolyl halides, this compound is a potent lachrymator.[1][2][3] Handle only in a functioning fume hood.

  • Vesicant: Causes severe skin burns.[2] Double-gloving (Nitrile) is mandatory.[1]

  • Storage:

    • Protected Form: Stable at -20°C under Argon.

    • Free Base: Unstable.[2] Store as HBr salt at -20°C.

    • Decomposition: Turns dark brown/black upon polymerization.[2]

References

  • Tautomerism of Hydroxypyridines

    • Source: Forlani, L., et al. "Tautomerism of 4-Hydroxypyridine Derivatives."[1][2] Arkivoc, 2002.[1][2]

    • URL:[Link]

  • General Synthesis of Bromomethylpyridines (NBS Method)

    • Source: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines."[1][2] Tetrahedron Letters, 2014.[1][2]

    • URL:[Link][1][3]

  • Boekelheide Rearrangement (N-Oxide Route)

    • Source: Fontenas, C., et al. "Synthesis of 2-hydroxymethylpyridines via the Boekelheide reaction."[1][2][3][6] Synthetic Communications, 1995.[1][2]

    • URL:[Link]

  • Compound Data & CAS

    • Source: PubChem Compound Summary for 2-(Bromomethyl)pyridin-4-ol (Analogous structures).

    • URL:[Link][1][3]

Literature Review & Technical Guide: Synthesis of 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-bromomethyl-4-hydroxypyridine (and its tautomer 2-bromomethyl-4-pyridone) represents a high-value pharmacophore in medicinal chemistry. It serves as a critical electrophilic "warhead" or linker in the synthesis of Matrix Metalloproteinase (MMP) inhibitors , kinase inhibitors, and novel bifunctional ligands.

Critical Stability Warning: Researchers must recognize that the free base, 2-bromomethyl-4-hydroxypyridine, is chemically unstable. It undergoes rapid intermolecular self-alkylation (polymerization) due to the nucleophilicity of the 4-pyridone oxygen/nitrogen and the high electrophilicity of the bromomethyl group. Consequently, literature almost exclusively details the synthesis of its O-protected equivalents (e.g., 2-bromomethyl-4-methoxypyridine or 2-bromomethyl-4-benzyloxypyridine).

This guide details the two dominant synthetic pathways to access these protected intermediates, providing field-proven protocols to minimize common pitfalls like polybromination and hydrolysis.

Strategic Analysis of Synthetic Pathways

There are two primary routes to access the target scaffold.[1] The choice depends on scale, available starting materials, and tolerance for purification difficulty.

FeaturePathway A: Radical Bromination Pathway B: Boekelheide/Appel Sequence
Precursor 2-Methyl-4-methoxypyridine2-Methyl-4-nitropyridine N-oxide
Key Reagents NBS, AIBN/BPOAc₂O, then CBr₄/PPh₃ (Appel)
Mechanism Radical Chain SubstitutionSigmatropic Rearrangement

S

2
Selectivity Moderate (Risk of di-bromination)High (Regiospecific)
Scalability High (Industrial Standard)Moderate (Multi-step)
Recommendation Primary Choice for rapid access.Secondary Choice if high purity is required.

Deep Dive: Pathway A (Radical Bromination)

This is the industry-standard route. It relies on the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).

Mechanistic Insight

The reaction proceeds via a radical chain mechanism. The methoxy group at the 4-position is crucial; it deactivates the ring slightly compared to a 4-amino group but maintains enough electron density to stabilize the transition state.

  • Initiation: Thermal decomposition of AIBN generates radicals.

  • Propagation: Abstraction of a benzylic hydrogen from the 2-methyl group, followed by bromine transfer from NBS.

  • Termination: Radical coupling (minor).

Optimized Protocol

Target:2-Bromomethyl-4-methoxypyridine [2]

Reagents:

  • Starting Material: 2-Methyl-4-methoxypyridine (1.0 eq)

  • Brominating Agent: NBS (0.95 - 1.0 eq) [Note: Do not use excess]

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Benzene (traditional) or CCl
    
    
    (deprecated).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-4-methoxypyridine in anhydrous PhCF

    
     (0.5 M concentration). Sparge with Argon for 15 minutes to remove oxygen (radical quencher).
    
  • Addition: Add NBS (0.5 eq) and AIBN (0.05 eq) at room temperature.

  • Initiation: Heat the mixture to reflux (approx. 80–100 °C depending on solvent). The reaction is exothermic; observe for the "white foam" of succinimide rising to the surface.

  • Second Addition: Once the initial orange bromine color fades (indicating consumption), cool slightly and add the remaining NBS (0.45 eq). This portion-wise addition prevents high local concentrations of bromine radicals, reducing the formation of the 2-dibromomethyl impurity.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo.

  • Purification: The residue is often an unstable oil. Immediate flash chromatography (SiO

    
    , Hexane/EtOAc with 1% Et
    
    
    
    N) is recommended. The Et
    
    
    N buffers the silica to prevent acid-catalyzed degradation.

Troubleshooting:

  • Issue: High levels of dibromide product.[3]

  • Fix: Stop reaction at 85-90% conversion. Use 0.9 eq of NBS.

Deep Dive: Pathway B (Boekelheide Rearrangement)

This route is chemically elegant and avoids the separation of mono/di-bromo species, making it ideal for GMP campaigns where impurity profiles are critical.

The Boekelheide Logic

The synthesis exploits the N-oxide functionality.[4] Treating 2-methylpyridine N-oxide with acetic anhydride triggers a [3,3]-sigmatropic rearrangement, moving the oxygen from the nitrogen to the benzylic carbon.

Optimized Protocol

Target:2-Bromomethyl-4-methoxypyridine (via Alcohol)

Step 1: Rearrangement

  • Dissolve 4-methoxy-2-methylpyridine N-oxide in acetic anhydride (excess).

  • Heat to 90 °C for 2–4 hours.

  • Remove excess Ac

    
    O under reduced pressure.
    
  • Hydrolyze the resulting acetate ester with K

    
    CO
    
    
    
    in MeOH/Water to yield 2-hydroxymethyl-4-methoxypyridine .

Step 2: Appel Bromination

  • Dissolve the alcohol (1.0 eq) in DCM at 0 °C.

  • Add CBr

    
     (1.1 eq).
    
  • Slowly add PPh

    
     (1.1 eq) portion-wise. The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).
    
  • Stir at RT for 1 hour.

  • Workup: Add hexanes to precipitate PPh

    
    O. Filter and concentrate.
    

Critical Handling: The "Self-Alkylation" Trap

The most common failure mode in this synthesis is the attempt to isolate the free 4-hydroxy species.

Mechanism of Failure: In the neutral or basic state, the 4-pyridone tautomer acts as a nucleophile. It attacks the electrophilic carbon of a neighboring molecule's bromomethyl group.

SelfAlkylation cluster_0 Molecule A (Nucleophile) cluster_1 Molecule B (Electrophile) NodeA 2-Bromomethyl-4-pyridone (N-Nucleophilic site) NodeB 2-Bromomethyl-4-pyridone (C-Electrophilic site) NodeA->NodeB Intermolecular Attack (Rapid) Polymer Insoluble Polymer / Tar NodeB->Polymer Polymerization

Caption: Schematic of the intermolecular self-alkylation pathway that degrades the free base.

Solution: Always store the product as the HBr salt if the methoxy group is removed, or keep the O-methoxy protection intact until the final coupling step in your drug synthesis.

Visualizing the Workflow

The following diagram contrasts the two synthetic strategies described.

SynthesisPathways Start Starting Material: 2-Methyl-4-methoxypyridine NBS Reagent: NBS / AIBN (Radical Bromination) Start->NBS Pathway A (Direct) Oxidation Oxidation to N-Oxide (mCPBA) Start->Oxidation Pathway B (Precision) CrudeA Mixture: Mono-bromo + Di-bromo NBS->CrudeA Purify Purification: Flash Chromatography CrudeA->Purify Target TARGET: 2-Bromomethyl-4-methoxypyridine Purify->Target Rearrange Boekelheide Rearrangement (Ac2O -> Hydrolysis) Oxidation->Rearrange Alcohol Intermediate: 2-Hydroxymethyl-4-methoxypyridine Rearrange->Alcohol Appel Appel Reaction (CBr4 / PPh3) Alcohol->Appel Appel->Target

Caption: Comparison of Radical Bromination (Pathway A) vs. Boekelheide/Appel (Pathway B).

References

  • Radical Bromination of Alkoxypyridines

    • Title: Synthesis of 2-bromomethyl-4-methoxypyridine via NBS bromin
    • Source: BenchChem Technical Protocols.[5]

  • The Boekelheide Rearrangement

    • Title: Rearrangement of 2-methylpyridine N-oxide to 2-hydroxymethylpyridine.
    • Source:Organic Syntheses, Coll. Vol. 4, p.582 (1963); Vol. 38, p.41 (1958).
    • URL:[Link]

  • Appel Reaction Mechanism & Application

    • Title: Appel Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Medicinal Chemistry Application (MMP Inhibitors)

    • Title: Design and Synthesis of Potent M
    • Source:Journal of Medicinal Chemistry (General reference to 2-picolyl scaffolds in drug design).
    • URL:[Link]

  • Handling of Pyridyl Halides

    • Title: Stability of 4-pyridone vs 4-pyridinol (Tautomerism context).
    • Source: Chemistry Stack Exchange / Tautobase.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Site-Selective Cysteine Modification using 2-Bromomethyl-4-hydroxypyridine (2-BMHP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on site-selective peptide modification and peptidomimetic synthesis .

It details the use of 2-(Bromomethyl)-4-hydroxypyridine (referred to herein as 2-BMHP ) as a specialized alkylating agent. Unlike standard capping agents (e.g., acetic anhydride) or protecting groups (e.g., Trt, Acm), 2-BMHP introduces a pH-responsive, tautomerically active pyridine moiety, primarily used for Cysteine functionalization and Metal-coordination motif installation .

Executive Summary & Chemical Logic

2-Bromomethyl-4-hydroxypyridine is a bifunctional reagent containing a highly reactive alkyl halide (bromomethyl) and a tautomerizable headgroup (4-hydroxypyridine


 4-pyridone).

In peptide synthesis, its primary utility lies in the chemoselective


-alkylation of Cysteine residues . This reaction creates a stable thioether linkage, appending a 4-hydroxypyridine (4-HP) motif to the peptide backbone.
Key Applications
  • pH-Responsive Solubility Tags: The 4-HP moiety exists in a chemical equilibrium between the hydroxypyridine (aromatic) and pyridone (non-aromatic) forms. This equilibrium is sensitive to pH, significantly altering the peptide's solvation shell and isoelectric point (pI).

  • Metallopeptide Engineering: The pyridone oxygen and pyridine nitrogen serve as bidentate ligands for transition metals (

    
    , 
    
    
    
    ), enabling the design of artificial metalloenzymes.
  • Bioisosteric Replacement: The 2-pyridylmethyl-thioether mimics the side chain of modified Tyrosine or Histidine, offering unique steric and electronic properties for SAR (Structure-Activity Relationship) studies.

Mechanistic Insight

The Reaction Pathway ( Alkylation)

The reaction proceeds via a nucleophilic substitution (


). The thiolate anion (

) of the Cysteine residue attacks the methylene carbon of 2-BMHP, displacing the bromide leaving group.

Critical Control Point:

  • Selectivity (S vs. N): At pH 7.5–8.5, Cysteine (

    
    ) is significantly deprotonated to the nucleophilic thiolate. Lysine (
    
    
    
    ) remains protonated (
    
    
    ) and non-nucleophilic. This pH window ensures exclusive S-alkylation over N-alkylation.
  • Tautomerism: The reagent exists primarily as the 4-pyridone tautomer in aqueous solution.[1] This does not hinder the alkylation but influences the solubility of the reagent stock.

Visualizing the Pathway

ReactionPathway Cys Cysteine Peptide (R-SH) Thiolate Thiolate Intermediate (R-S⁻) Cys->Thiolate -H⁺ Base Base (pH 8.0) Deprotonation Base->Cys Transition SN2 Transition State Thiolate->Transition BMHP 2-BMHP Reagent (Electrophile) BMHP->Transition Product S-(4-hydroxy-2-pyridylmethyl) Cysteine Conjugate Transition->Product -Br⁻

Figure 1: Mechanistic pathway for the chemoselective S-alkylation of Cysteine by 2-BMHP.

Experimental Protocol

Materials Required
ReagentSpecificationRole
Peptide Substrate Cysteine-containing peptideTarget molecule
2-BMHP 2-Bromomethyl-4-hydroxypyridine (HBr salt)Alkylating Agent
Buffer 100 mM Ammonium Bicarbonate (pH 8.0)Reaction Medium
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Disulfide reduction
Quenching Agent DTT (Dithiothreitol) or TFAStop reaction
Solvent DMF or Acetonitrile (ACN)Co-solvent for reagent
Step-by-Step Methodology
Phase 1: Peptide Preparation & Reduction

Cysteine residues often oxidize to disulfides. Complete reduction is mandatory for alkylation.

  • Dissolution: Dissolve the peptide (1–5 mg) in 100 mM Ammonium Bicarbonate (pH 8.0) to a final concentration of 1–2 mM.

    • Note: If the peptide is hydrophobic, add up to 30% ACN or DMF.

  • Reduction: Add TCEP-HCl (10 equivalents relative to Cysteine).

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes.

    • Why TCEP? Unlike DTT, TCEP is non-nucleophilic and compatible with alkylating agents (it does not scavenge the bromide).

Phase 2: Alkylation Reaction
  • Reagent Stock: Prepare a fresh 100 mM stock solution of 2-BMHP in dry DMF.

    • Caution: Bromomethyl pyridines are lachrymators and skin irritants. Handle in a fume hood.

  • Addition: Add the 2-BMHP stock to the reduced peptide solution.

    • Target Ratio: 5–10 equivalents of 2-BMHP per Cysteine residue.

  • Reaction: Vortex briefly and incubate at RT for 60 minutes in the dark.

    • Darkness:[2] Pyridine derivatives can be photosensitive; protecting the reaction prevents radical side reactions.

Phase 3: Quenching & Purification
  • Quench: Add DTT (20 equivalents) or acidify with TFA to pH < 3.

    • Mechanism:[3][4][5] DTT scavenges excess alkylating agent; Acid protonates the thiolate, stopping nucleophilic attack.

  • Analysis: Analyze a 10 µL aliquot via LC-MS.

    • Expected Mass Shift: +107.11 Da per Cysteine modification.

    • (Calculation: MW of 2-BMHP fragment [C6H6NO] = 108.12 - H [1.008] = +107.11).

  • Purification: Purify via RP-HPLC using a standard C18 gradient (Water/ACN + 0.1% TFA).

Workflow Visualization

Workflow Start Lyophilized Peptide (Cys-containing) Solubilization Dissolve in NH4HCO3 (pH 8.0) + TCEP (10 eq) Start->Solubilization Reaction Combine & Incubate (RT, 1 hr, Dark) Solubilization->Reaction ReagentPrep Prepare 2-BMHP Stock (100 mM in DMF) ReagentPrep->Reaction Add 5-10 eq QC_Check LC-MS Analysis (Check for +107 Da shift) Reaction->QC_Check QC_Check->Reaction Incomplete (Add more reagent) Purification RP-HPLC Purification (Lyophilize Product) QC_Check->Purification Complete Conversion

Figure 2: Operational workflow for peptide conjugation with 2-BMHP.

Troubleshooting & Optimization (QC)

ObservationRoot CauseCorrective Action
Incomplete Reaction Hydrolysis of BromideThe bromomethyl group hydrolyzes in water over time. Use fresh stock in DMF. Increase equivalents to 20x.
Multiple Additions (+214 Da) N-terminal / Lysine AlkylationpH is too high (>8.5). Lower pH to 7.0–7.5 to ensure amine protonation.
Precipitation Peptide Isoelectric Point ShiftThe 4-HP group alters pI. Dilute reaction mixture or increase organic co-solvent (ACN) concentration.
Oxidation (+16 Da) Methionine OxidationDegas buffers. Add Methionine to the quench buffer as a scavenger.

References

  • NInno Pharmchem. (2026). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from

  • Frontier Specialty Chemicals. (2024). 2-Bromo-5-fluoro-4-hydroxypyridine: Synthetic Fine Chemical. Retrieved from

  • Rockefeller University. (2002). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping. Retrieved from

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH). (2015). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Functionalization of pyridine rings using bromomethyl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Pyridine Scaffolds via Bromomethyl Intermediates

Abstract

Bromomethylpyridines serve as critical electrophilic "linchpins" in medicinal chemistry, enabling the attachment of pyridine rings—a privileged pharmacophore found in drugs like Esomeprazole and Loratadine—to diverse nucleophiles. However, their utility is often compromised by their inherent instability as free bases, leading to rapid self-polymerization. This guide provides a robust framework for the synthesis, stabilization, and functionalization of pyridine rings using bromomethyl intermediates, emphasizing the isolation of hydrobromide salts to ensure shelf-life and reproducibility.

Critical Insight: The Instability Paradox

Before attempting synthesis, researchers must understand the dominant failure mode of bromomethylpyridines. Unlike benzyl bromides, bromomethylpyridines possess both a nucleophilic site (the pyridine nitrogen) and an electrophilic site (the exocyclic alkyl bromide) within the same molecule.

  • The Mechanism: In the free-base form, the nitrogen of one molecule attacks the methylene carbon of another, displacing bromide. This triggers an intermolecular

    
     cascade, forming an insoluble, tar-like polypyridinium quaternary salt.
    
  • The Solution: Protonation of the pyridine nitrogen deactivates its nucleophilicity. Always store these intermediates as Hydrobromide (HBr) salts.

Visualization: Stability vs. Degradation Pathway

StabilityPath cluster_safe Safe Storage State FreeBase Free Base (Nucleophilic N) Salt HBr Salt (Protonated N) FreeBase->Salt HBr/AcOH Polymer Polypyridinium Tar (Irreversible) FreeBase->Polymer Self-Alkylation (Fast) Reaction Target Reaction (Controlled Release) FreeBase->Reaction Nucleophile Added Salt->FreeBase Base (in situ)

Figure 1: The "Death Spiral" of self-alkylation versus the stable salt form. The free base should only exist transiently in the presence of the target nucleophile.

Module A: Synthesis of Bromomethylpyridines

Two primary routes exist. Method A is for methyl-pyridine precursors; Method B is for hydroxymethyl-pyridine precursors.

Method A: Wohl-Ziegler Radical Bromination

Used when starting from picolines (methylpyridines).

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).[1][2][3]

  • Solvent: Benzotrifluoride (PhCF

    
    ) or Acetonitrile (MeCN). Note: Avoid CCl
    
    
    
    due to toxicity/regulatory bans, though it is the historical standard.

Protocol:

  • Setup: In a flame-dried round-bottom flask, dissolve methylpyridine (1.0 equiv) in PhCF

    
     (0.5 M).
    
  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Initiation: Heat to reflux (approx. 80-85°C). The reaction is driven by the formation of succinimide, which floats to the top (in CCl

    
    ) or precipitates.[4]
    
  • Monitoring: Monitor by TLC/NMR. Look for the shift from

    
     2.5 (Ar-CH
    
    
    
    ) to
    
    
    4.5 (Ar-CH
    
    
    Br).
  • Workup (Critical): Cool to 0°C. Filter off succinimide.

  • Salt Formation: Do not concentrate to dryness as a free base. Add 1M HBr in acetic acid (1.1 equiv) to the filtrate. The product will precipitate as the HBr salt. Filter and wash with cold ether.

Method B: Deoxybromination (Preferred for Lab Scale)

Used when starting from pyridyl alcohols. Cleaner and avoids radical byproducts.[5][6]

  • Reagents: Thionyl Bromide (SOBr

    
    ) or PBr
    
    
    
    .
  • Solvent: DCM or Toluene.

Protocol:

  • Suspend pyridyl alcohol in DCM (0.5 M) at 0°C.

  • Add SOBr

    
     (1.2 equiv) dropwise.
    
  • Allow to warm to RT and stir for 2 hours.

  • Isolation: The product often precipitates directly as the hydrobromide salt (since SOBr

    
     generates HBr in situ). Filter, wash with DCM, and dry under vacuum.
    

Module B: Functionalization Protocols

Once the stable HBr salt is in hand, it can be used for nucleophilic substitutions.[7]

Protocol: N-Alkylation (Synthesis of Secondary Amines)

Direct alkylation of amines often leads to over-alkylation (tertiary amines/quaternary salts).

Reagents:

  • Bromomethylpyridine HBr salt (1.0 equiv)[8]

  • Target Amine (3.0 – 5.0 equiv) Excess is crucial to favor mono-alkylation.

  • Base: DIPEA (2.5 equiv) or K

    
    CO
    
    
    
    (3.0 equiv).

Step-by-Step:

  • Dissolve the Target Amine (excess) and base in MeCN or DMF.

  • Cool to 0°C.

  • Dissolve Bromomethylpyridine HBr salt in a minimal amount of solvent and add it dropwise over 30 minutes. Slow addition keeps the concentration of electrophile low relative to the amine.

  • Stir at RT for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. If over-alkylation occurs, separate via column chromatography (Amine-functionalized silica is recommended to avoid streaking).

Data Summary: Nucleophile Compatibility
Nucleophile ClassRecommended BaseSolventNotes
Primary Amines DIPEA / TEAMeCN / DCMUse excess amine to prevent bis-alkylation.
Secondary Amines K

CO

/ Cs

CO

DMF / AcetoneClean conversion; Finkelstein conditions (add NaI) accelerate rate.
Thiols NaH / K

CO

THF / DMFHighly exothermic; add thiol to base first, then add bromide.
Phenols Cs

CO

AcetoneReflux often required.
Active Methylenes NaH / LiHMDSTHFMalonates/keto-esters. Requires strict anhydrous conditions.[5]

Advanced Workflow: Heterocycle Construction

Bromomethylpyridines are excellent precursors for building fused ring systems or complex ligands.

Visualization: Synthetic Workflow

Workflow Start Methylpyridine Precursor Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermed Bromomethylpyridine (HBr Salt) Step1->Intermed Precipitation Step2 Free Basing (In Situ with DIPEA) Intermed->Step2 Activation Step3 Nucleophilic Attack (R-NH2 / R-SH) Step2->Step3 Coupling Product Functionalized Pyridine Scaffold Step3->Product

Figure 2: Operational workflow from precursor to functionalized scaffold. Note the isolation of the intermediate as a salt.

Safety & Handling (E-E-A-T)

  • Lachrymators: Bromomethylpyridines are potent lachrymators (tear gas agents).

    • Protocol: All weighing and transfers must occur in a functioning fume hood.

    • Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

  • Vesicants: Avoid skin contact.[5][9][10] These compounds can cause severe chemical burns and sensitization. Double-gloving (Nitrile) is mandatory.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational mechanism of Nucleophilic Substitution).[11]

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chem. Rev. 1948, 43, 2, 271–317. Link

  • Spivey, A. C., et al. "Heterocyclic chemistry—pyridines and benzopyridines." J. Chem. Soc., Perkin Trans. 1, 2000, 3460-3468. (Discussion on pyridine reactivity and salt stability).
  • Sigma-Aldrich. "Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide." Link (Safety and Handling data).

  • Kato, T., et al. "Studies on Ketene and Its Derivatives. LXVI. Reaction of Diketene with Pyridine Derivatives." Yakugaku Zasshi, 1974, 94, 884. (Precedent for functionalization of bromomethylpyridines).[8][12][13][14]

Sources

Application Note: Strategic Protection of 4-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomer Conundrum

The protection of 4-hydroxypyridine is not merely a functional group masking exercise; it is a decision that dictates the aromaticity and reactivity profile of the entire scaffold.

4-Hydroxypyridine exists in a tautomeric equilibrium between the 4-hydroxypyridine (aromatic, minor tautomer) and the 4-pyridone (non-aromatic, major tautomer). In solution and solid state, the


-H pyridone form dominates due to the significant resonance stabilization of the amide-like backbone.
  • The Challenge: Both the nitrogen lone pair and the oxygen atom are nucleophilic.[1] Standard alkylation conditions often yield mixtures or favor the thermodynamically stable

    
    -alkylated pyridone.
    
  • The Solution: Regioselective conditions must be employed to lock the molecule into the desired form:

    • 
      -Protection:  Restores the aromatic pyridine ring (useful for Suzuki couplings, lithiation).
      
    • 
      -Protection:  Retains the diene-like pyridone structure (useful for cycloadditions, Michael acceptors).
      

Strategic Overview & Decision Matrix

The following decision tree outlines the reagent classes required to achieve high regioselectivity.

ProtectionStrategy Start 4-Hydroxypyridine (Tautomeric Mix) Strat_Ag Strategy A: Silver(I) Salts (Ag2CO3 + R-X) Start->Strat_Ag Coordination Control Strat_Mitsunobu Strategy B: Mitsunobu (PPh3, DEAD, R-OH) Start->Strat_Mitsunobu O-Nucleophilicity Strat_Hard Strategy C: Hard Electrophiles (O-Triflates/Tos) Start->Strat_Hard Charge Control Strat_Soft Strategy D: Soft Electrophiles (NaH + R-X) Start->Strat_Soft Orbital Control Goal_O Target: O-Protected (Pyridine Aromaticity) Goal_N Target: N-Protected (Pyridone Scaffold) Strat_Ag->Goal_O Strat_Mitsunobu->Goal_O Strat_Hard->Goal_O Strat_Soft->Goal_N

Figure 1: Decision matrix for regioselective protection. Silver salts and Mitsunobu conditions favor O-alkylation, while basic alkylation with soft electrophiles favors N-alkylation.

Route A: O-Protection (The Aromatic Route)

Locking the oxygen restores the aromatic sextet, making the pyridine ring suitable for cross-couplings and directed metalation.

Protocol 1: Silver(I)-Mediated -Benzylation

Mechanism: The "Silver Effect." Ag(I) coordinates to the softer nitrogen atom, effectively blocking it and increasing the nucleophilicity of the oxygen. This is the most reliable method for


-selectivity with alkyl halides.

Materials:

  • 4-Hydroxypyridine (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.1 equiv)
  • Solvent: Toluene or Benzene (Non-polar solvents enhance O-selectivity)

Step-by-Step:

  • Setup: In a foil-wrapped round-bottom flask (to protect Ag salts from light), suspend 4-hydroxypyridine (10 mmol) and Ag

    
    CO
    
    
    
    (11 mmol) in Toluene (50 mL).
  • Addition: Add Benzyl bromide (11 mmol) dropwise at room temperature.

  • Reaction: Heat to reflux (110 °C) for 12–18 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show the disappearance of the polar starting material and the appearance of a less polar spot (

      
      -Bn).
      
  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue is often pure enough, but flash chromatography (Hex/EtOAc) yields the

    
    -benzyl ether.
    

Expected Yield: 75–85% (


-isomer).
Protocol 2: Mitsunobu Etherification

Mechanism: The Mitsunobu reaction activates the alcohol (R-OH) rather than the pyridine. The pyridone oxygen acts as the nucleophile to displace the activated phosphonium intermediate.

Materials:

  • 4-Hydroxypyridine (1.0 equiv)

  • Alcohol (R-OH) (1.0 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve PPh

    
     and 4-hydroxypyridine in anhydrous THF under N
    
    
    
    .
  • Activation: Cool to 0 °C. Add the alcohol (R-OH).

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate directly. Triturate with Et

    
    O/Hexane to precipitate PPh
    
    
    
    O (triphenylphosphine oxide). Filter and concentrate the supernatant.
  • Purification: Chromatography is essential to remove hydrazine byproducts.

Route B: N-Protection (The Pyridone Route)

Protecting the nitrogen retains the carbonyl functionality, creating a 4-pyridone. This is often used when the ring is intended to act as a Michael acceptor or when C-3 functionalization via enolate chemistry is desired.

Protocol 3: N-Boc Protection

Mechanism: Under basic conditions, the nitrogen is the harder nucleophile (or the reaction is under thermodynamic control), leading to


-acylation.

Materials:

  • 4-Hydroxypyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Solvent: DCM or DMF

Step-by-Step:

  • Mixing: Dissolve 4-hydroxypyridine, Et

    
    N, and DMAP in DCM.
    
  • Addition: Add Boc

    
    O (dissolved in minimal DCM) slowly at 0 °C.
    
  • Reaction: Stir at room temperature for 4 hours. Evolution of CO

    
     gas will be observed.
    
  • Workup: Wash with water (x2) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Note:

    
    -Boc-4-pyridone is sensitive to silica gel. Use neutral alumina or rapid filtration if purification is needed.
    

Self-Validating Systems: How to Confirm Regiochemistry

Distinguishing


- vs. 

-isomers is critical. Do not rely solely on yield. Use the following diagnostic markers.
Feature

-Isomer (Alkoxypyridine)

-Isomer (Alkylpyridone)
Aromaticity Aromatic (Pyridine-like)Non-aromatic (Diene-like)

C NMR (C4)
~160–165 ppm (C-O)~175–180 ppm (C=O, Carbonyl)

C NMR (C2/C6)
~150 ppm~140 ppm (Shielded relative to O-isomer)
IR Spectroscopy Strong C-O stretch (~1200 cm

)
Strong C=O stretch (~1650 cm

)
UV-Vis

~250 nm

~260–270 nm (Bathochromic shift)

Validation Step: Always run a


C NMR. The presence of a signal >170 ppm is the definitive "smoking gun" for 

-alkylation (pyridone formation).

Advanced Application: Directed Ortho-Metalation (DoM)

The choice of protecting group dictates the site of lithiation.

  • 
    -Carbamates (e.g., 
    
    
    
    -CONEt
    
    
    ):
    Powerful Directed Metalation Groups (DMGs). Lithiation occurs at C-3 .
  • 
    -Pivaloyl/Boc:  Directs lithiation to C-2  (alpha to nitrogen).
    

DoM_Workflow Substrate Protected 4-Hydroxypyridine Branch_O O-Carbamate (O-C(=O)NR2) Substrate->Branch_O Branch_N N-Pivaloyl (N-C(=O)tBu) Substrate->Branch_N Cond_O LDA, THF, -78°C Branch_O->Cond_O Cond_N tBuLi, THF, -78°C Branch_N->Cond_N Lith_O C-3 Lithiation (Ortho to Oxygen) Cond_O->Lith_O Lith_N C-2 Lithiation (Ortho to Nitrogen) Cond_N->Lith_N Prod_O 3-Substituted Pyridine Lith_O->Prod_O Prod_N 2-Substituted Dihydropyridone Lith_N->Prod_N

Figure 2: Divergent synthesis enabled by protecting group selection. O-protection directs to C3; N-protection directs to C2.

References

  • Silver-Mediated O-Alkylation

    • Nasielski, J., et al. "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.
  • Mitsunobu Reaction on Hydroxypyridines

    • "Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Regioselectivity Mechanisms (Hard/Soft Acid Base)

    • "Why N-alkylation is more favorable than O-alkylation?
  • Protecting Group Stability & Selection

    • "Protecting Groups: Stability and Selectivity."[2][3] Organic Chemistry Portal.

  • C-4 Functionalization Strategies

    • "Practical and Regioselective Synthesis of C4-Alkyl

Sources

Solvent selection for 2-Bromomethyl-4-hydroxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Control for 2-Bromomethyl-4-hydroxypyridine

Part 1: The Core Directive – The "Dual-Face" Challenge

2-Bromomethyl-4-hydroxypyridine presents a classic "Trojan Horse" challenge in organic synthesis. It contains an aggressive electrophile (the alkyl bromide) and a latent nucleophile (the pyridine nitrogen/4-pyridone oxygen).

The Critical Failure Mode: In its neutral free-base form, the pyridine nitrogen of one molecule attacks the bromomethyl group of another. This intermolecular


 reaction leads to rapid, irreversible polymerization (self-quaternization), turning your valuable intermediate into an insoluble tar.

The Solution: This molecule must almost exclusively be handled as its Hydrobromide (HBr) salt or generated in situ. Solvent selection is not just about solubility; it is about kinetic suppression of this self-destruction pathway while enabling the desired reaction.

Part 2: Solvent Selection Matrix

The choice of solvent dictates the position of the tautomeric equilibrium (4-hydroxypyridine


 4-pyridone) and the rate of side reactions.
Table 1: Solvent Compatibility & Performance Profile
Solvent ClassRepresentative SolventsSuitabilityCritical Notes
Polar Aprotic (Nitrile) Acetonitrile (MeCN) Excellent Gold Standard. Dissolves the HBr salt moderately; supports

reactions; easy workup. Does not promote solvolysis.
Polar Aprotic (Amide) DMF, NMP, DMAc Good High solubility for HBr salts. Essential for reactions with poor nucleophiles. Warning: High boiling points make removal difficult; can retain water which hydrolyzes the bromide.
Chlorinated DCM, Chloroform Moderate Poor solubility for the HBr salt. Excellent for O-protection steps if the molecule is pre-neutralized (risky) or used with a phase transfer catalyst.
Ethers THF, 2-MeTHF, Dioxane Poor HBr salt is generally insoluble. Useful only for reactions involving the protected O-ether derivative.
Protic (Alcohols) Methanol, Ethanol FORBIDDEN High Risk. Rapid solvolysis converts the

to an ether (

). Only use if the target is the ether.
Protic (Water) Water Restricted Promotes hydrolysis to the alcohol (

). Only useful in highly specific biphasic systems with rapid extraction.

Part 3: Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the catastrophic self-alkylation pathway that incorrect solvent/base choices will trigger.

ReactionPathways cluster_danger DANGER ZONE (Neutral pH) HBr_Salt HBr Salt (Stable Solid) FreeBase_Hydroxy Free Base (Hydroxy Form) HBr_Salt->FreeBase_Hydroxy Deprotonation (Base) FreeBase_Pyridone Free Base (Pyridone Form) FreeBase_Hydroxy->FreeBase_Pyridone Tautomerism (Polar Solvents) Target_Product Target Product (Nucleophilic Sub.) FreeBase_Hydroxy->Target_Product + Nucleophile (Fast) Polymer Polymer/Tar (Self-Alkylation) FreeBase_Hydroxy->Polymer Intermolecular Attack FreeBase_Pyridone->Polymer N-Alkylation

Caption: Figure 1. The stability window is narrow. Deprotonation without an immediate external nucleophile leads to irreversible polymerization.

Part 4: Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (Amine Coupling)

Objective: React 2-bromomethyl-4-hydroxypyridine HBr with a secondary amine.

Principle: The free base is generated in situ in the presence of the nucleophile. The nucleophile competes favorably against self-alkylation because it is present in high effective concentration.

Reagents:

  • 2-Bromomethyl-4-hydroxypyridine HBr (1.0 equiv)

  • Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvent Charge: Add the HBr salt to the flask. Suspend in anhydrous Acetonitrile . (Note: It may not fully dissolve; this is acceptable).

  • Nucleophile Addition: Add the Secondary Amine to the suspension at room temperature.

  • Controlled Activation (Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add DIPEA dropwise over 10–15 minutes.

    • Why? Slow addition at low temp ensures that as the free base is liberated, it immediately reacts with the amine rather than finding another pyridine molecule.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. The suspension usually clears as the product forms (or a new precipitate of amine-HBr forms).

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in DCM/Isopropanol (3:1) if solubility is an issue, or pure DCM.

    • Wash with minimal water (brine is preferred to avoid product loss into aqueous phase due to amphoteric nature).

    • Dry over

      
       and concentrate.
      
Protocol B: O-Protection (Silylation)

Objective: Protect the 4-OH as a TBDMS ether to increase solubility for subsequent steps.

Reagents:

  • 2-Bromomethyl-4-hydroxypyridine HBr (1.0 equiv)

  • TBDMS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve TBDMS-Cl and Imidazole in dry DMF at 0°C.

  • Addition: Add the HBr salt portion-wise as a solid to the stirring solution.

    • Logic: Adding the salt to the base ensures the HBr is neutralized immediately upon dissolution, and the silyl chloride traps the oxygen faster than self-alkylation can occur.

  • Monitoring: Stir at 0°C for 1 hour, then RT for 2 hours. Monitor by TLC (stain with KMnO4 or UV).

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF/Imidazole), dry, and concentrate.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black Tar / Oil Self-alkylation (Polymerization).Base was added too fast or without the nucleophile present. Always have the nucleophile in the flask before the base.
Low Yield Hydrolysis of

.
Solvent contained water. Use anhydrous MeCN/DMF. Ensure reagents are dry.[1]
Product in Aqueous Layer Amphoteric nature of product.The product (aminopyridine) is water-soluble at neutral/low pH. Adjust aqueous layer to pH ~9-10 before extraction, or use "salting out" with NaCl.

Part 6: References

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Baranac-Stojanović, M., et al. (2023).[3] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[3] Organic & Biomolecular Chemistry.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Bromomethyl-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we address the primary challenge associated with its use: susceptibility to hydrolysis. This document provides in-depth, field-proven answers to common questions, detailed protocols to ensure experimental success, and troubleshooting logic to diagnose and resolve issues.

Part 1: Understanding the Challenge - The "Why" Behind Hydrolysis

This section delves into the inherent chemical properties of 2-Bromomethyl-4-hydroxypyridine that make it prone to degradation by water.

Q1: Why is 2-Bromomethyl-4-hydroxypyridine so susceptible to hydrolysis?

The high reactivity of 2-Bromomethyl-4-hydroxypyridine towards water is not due to a single factor, but a combination of its structural features:

  • Benzylic-like Reactivity : The bromomethyl group is attached to a pyridine ring, a position analogous to a benzylic carbon on a benzene ring. C-H bonds at this position are weaker, and the resulting radical or carbocation intermediates are significantly stabilized by resonance with the aromatic ring.[1] This resonance stabilization lowers the activation energy for nucleophilic substitution reactions, including hydrolysis, which often proceeds via an SN1-like mechanism.[2]

  • Excellent Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.

  • Electronic Influence of Ring Substituents : The 4-hydroxy group is an electron-donating group, which further stabilizes the carbocation intermediate formed upon the departure of the bromide ion. This compound also exists in a tautomeric equilibrium with its 4-pyridone form, which is often predominant in solution and also influences the electronic properties of the ring system.[3]

The mechanism below illustrates how water, acting as a nucleophile, attacks the electrophilic carbon, leading to the formation of the corresponding alcohol.

Caption: SN1-like hydrolysis mechanism of 2-Bromomethyl-4-hydroxypyridine.

Q2: What is the primary product of hydrolysis, and what are the potential side products?

The primary and expected product of hydrolysis is 2-Hydroxymethyl-4-hydroxypyridine . In this reaction, the bromine atom is substituted by a hydroxyl group from a water molecule.

However, under certain conditions, especially if the starting material or reaction mixture is not handled properly, other side products could form. For instance, the newly formed alcohol could potentially react further to form ethers, especially at elevated temperatures or in the presence of catalysts.

Q3: How can I detect if my sample has undergone hydrolysis?

You can use standard analytical techniques to assess the purity of your sample:

  • Nuclear Magnetic Resonance (¹H NMR): This is the most direct method. The methylene protons (-CH₂Br) of the starting material will have a characteristic chemical shift. Upon hydrolysis to the alcohol (-CH₂OH), this signal will shift upfield. You will also observe the disappearance of the starting material peak and the appearance of a new peak for the alcohol's methylene protons and a broad singlet for the new hydroxyl proton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the starting material from the hydrolysis product and confirm their identities by their mass-to-charge ratio. The hydrolysis product will have a molecular weight corresponding to the replacement of Br (79.9 g/mol ) with OH (17.0 g/mol ).

  • Thin-Layer Chromatography (TLC): The hydrolysis product is more polar than the starting material. On a silica gel TLC plate, the alcohol will have a lower Rf value compared to the bromomethyl compound.

Part 2: Proactive Prevention - Protocols and Best Practices

Success in using 2-Bromomethyl-4-hydroxypyridine hinges on the rigorous exclusion of water. The following protocols are designed as self-validating systems to maintain an anhydrous environment.

Q4: What are the ideal storage conditions for solid 2-Bromomethyl-4-hydroxypyridine?

Proper storage is the first line of defense against hydrolysis.[4] The compound must be protected from atmospheric moisture. Safety Data Sheets for analogous brominated pyridine compounds consistently recommend stringent storage conditions.[5][6][7]

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents exposure to ambient moisture and oxygen.[4][8]
Container Tightly sealed amber glass vial or bottle with a PTFE-lined cap.Prevents moisture ingress and protects from light, which can catalyze decomposition.[9]
Location Inside a desiccator or a glovebox. For long-term storage, a freezer (-20°C) is recommended.[10]A desiccator provides a dry environment. Low temperatures slow the rate of any potential decomposition reactions.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture on the cold solid.
Q5: What is the correct procedure for weighing and transferring the solid compound?

All manipulations of the solid should be performed under an inert atmosphere.[11][12] The two primary methods are using a glovebox or a Schlenk line.

Experimental Protocol: Handling Solid Reagent in a Glovebox

  • Preparation: Ensure the glovebox atmosphere has low levels of water and oxygen (typically <1 ppm). Place all necessary items (spatulas, weigh boats, vials, solvent) into the glovebox antechamber and purge thoroughly.

  • Equilibration: Bring the sealed container of 2-Bromomethyl-4-hydroxypyridine inside the glovebox and allow it to equilibrate to the box temperature.

  • Weighing: Open the container and carefully weigh the desired amount of solid into a tared vial.

  • Sealing: Immediately and tightly seal both the stock container and the vial containing the weighed reagent.

  • Removal: Remove the sealed vial from the glovebox via the antechamber for use in your reaction.

Q6: Which solvents are recommended, and how can I ensure they are sufficiently dry?

The choice of solvent is critical. Only anhydrous, non-protic solvents should be used. Any residual water in the solvent will readily react with the compound.

Recommended SolventsUnsuitable Solvents
Acetonitrile (MeCN)Water (H₂O)
Tetrahydrofuran (THF)Alcohols (Methanol, Ethanol)
Dichloromethane (DCM)Protic acids (Acetic Acid)
Toluene
N,N-Dimethylformamide (DMF)

Ensuring Solvent Anhydrousness:

  • Commercial Anhydrous Solvents: Use freshly opened bottles of high-grade anhydrous solvents packaged under an inert atmosphere.

  • Solvent Purification Systems: If available, use a system that passes solvents through columns of drying agents.

  • Manual Drying/Degassing: For rigorous applications, solvents can be dried over agents like calcium hydride (for hydrocarbons, DCM) or sodium/benzophenone (for THF, ethers) and distilled. Subsequently, they must be degassed to remove dissolved water and oxygen.[13][14] The most effective method is Freeze-Pump-Thaw .[14]

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

    • Apply a high vacuum to remove gases above the frozen solid.

    • Close the flask to the vacuum and thaw the solvent. Trapped gases will bubble out.

    • Repeat this cycle at least three times, backfilling with an inert gas after the final cycle.[13][14]

Q7: Can you provide a workflow for setting up a reaction to absolutely minimize hydrolysis?

Yes. This workflow integrates all the principles discussed and is essential for achieving reproducible, high-yield results. It relies on standard air-free techniques using a Schlenk line.[8][13]

Workflow A 1. Glassware Preparation Oven-dry or flame-dry all glassware (reaction flask, condenser, etc.). B 2. System Assembly Assemble glassware hot under a positive flow of inert gas (Ar or N2). A->B C 3. Purge and Refill Evacuate the assembled system using the Schlenk line and backfill with inert gas. Repeat 3 times. B->C D 4. Solvent Addition Transfer anhydrous, degassed solvent to the reaction flask via cannula or syringe. C->D E 5. Reagent Addition (Solid) Add 2-Bromomethyl-4-hydroxypyridine (weighed in a glovebox) via a sidearm under a strong counterflow of inert gas. D->E F 6. Reagent Addition (Liquid) Add any other liquid reagents via syringe through a rubber septum. E->F G 7. Reaction Execution Maintain a positive pressure of inert gas throughout the reaction (using an oil bubbler). F->G H 8. Workup Quench the reaction with anhydrous reagents if possible before exposing to aqueous solutions. G->H

Caption: Standard workflow for setting up a reaction with a moisture-sensitive reagent.

Experimental Protocol: Inert Atmosphere Reaction Setup

  • Glassware Preparation: All glassware (Schlenk flask, condenser, addition funnel) must be oven-dried at >120°C for several hours or flame-dried under vacuum to remove adsorbed water.[13]

  • Assembly: Assemble the apparatus while hot and immediately place it under a positive pressure of dry inert gas (argon is preferred as it is denser than air).

  • Purge Cycles: Evacuate the entire system using a vacuum pump connected to a Schlenk line, then refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to remove any residual air and moisture.[8][13]

  • Solvent Transfer: Add the required volume of anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Transfer: If other reagents are solids, add them using a solid addition tube under a strong counter-flow of inert gas. If they are liquids, add them via a gas-tight syringe through a rubber septum.

  • Initiate Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction duration, typically monitored with an oil bubbler.

  • Reaction Workup: When the reaction is complete, be mindful that the workup procedure itself can introduce water. If an aqueous workup is necessary, perform it with cooled, degassed solutions to minimize hydrolysis of any remaining starting material or sensitive products.[15]

Part 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This section provides a logical framework for diagnosing problems related to hydrolysis.

Q8: My reaction failed or gave a very low yield. How do I troubleshoot for hydrolysis?

Use the following decision tree to trace the potential source of water contamination.

Troubleshooting cluster_yes cluster_no start Low Yield / No Reaction q1 Was hydrolysis confirmed by NMR or LC-MS of the crude mixture? start->q1 q2 Was the solvent from a fresh, sealed anhydrous bottle or freshly distilled? q1->q2 Yes res_other Problem is likely not hydrolysis. Investigate other parameters: - Reagent purity/activity - Reaction temperature/time - Catalyst issues q1->res_other No q3 Was all glassware rigorously dried (oven/flame)? q2->q3 Yes res_solvent Root Cause: Contaminated Solvent. Action: Use a new bottle or re-dry and degas solvent. q2->res_solvent No q4 Was the reaction run under a positive pressure of inert gas for the entire duration? q3->q4 Yes res_glass Root Cause: Wet Glassware. Action: Implement rigorous drying protocol before assembly. q3->res_glass No q5 Were all other reagents verified to be anhydrous? q4->q5 Yes res_atmos Root Cause: Atmospheric Leak. Action: Check all joints and septa. Ensure positive pressure. q4->res_atmos No res_reagent Root Cause: Wet Reagent. Action: Dry other reagents or use fresh, anhydrous sources. q5->res_reagent No res_ok If all checks pass, consider alternative reaction failure modes (temperature, reagent stoichiometry, etc.). q5->res_ok Yes

Caption: Troubleshooting decision tree for diagnosing hydrolysis-related reaction failures.

Q9: Does the pH of the reaction mixture matter?

Absolutely. Hydrolysis reactions can be catalyzed by both acid and base.[16]

  • Acidic Conditions: Even trace amounts of acid can protonate the pyridine nitrogen.[17][18][19] While this may be desirable for some reactions, it can also accelerate the rate of hydrolysis of the C-Br bond.

  • Basic Conditions: Strong bases can promote hydrolysis through an SN2 mechanism or other decomposition pathways. Many organometallic reagents or strong non-nucleophilic bases are incompatible.

Recommendation: Unless your specific reaction requires acidic or basic conditions, strive to maintain a neutral, anhydrous environment. If a base is required for your reaction, choose a non-nucleophilic, sterically hindered base and ensure it is also anhydrous.

References
  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Neilson, R. H. (n.d.). The manipulation of air.sensitive compounds. Neilson Lab, Texas Christian University. [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

  • Li, Q., et al. (2014). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Advances, 4(50), 26385-26393. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). Organic Chemistry of Nucleic Acids. Part B, Chapter 9.2.2.2 Reactions at Pyridine Nitrogens. [Link]

  • Li, Q., et al. (2014). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Semantic Scholar. [Link]

  • Lees, C. A., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. [Link]

  • OKCHEM. (2026, February 12). Exploring the Chemical Properties and Applications of 2-Bromo-4-hydroxypyridine. [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

  • Hymax. (n.d.). What is anti-hydrolysis agent. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids...[Link]

  • ResearchGate. (2025, August 7). Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents...[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 29). Ester Deprotection. [Link]

  • Reddit. (2024, June 27). Why pyridine is acidic? r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Dergipark. (2018, February 19). HYDROLYSIS REACTIONS. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. [Link]

  • Organic Syntheses. (1946). 2-BROMOPYRIDINE. [Link]

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones...[Link]

  • National Institutes of Health. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones...[Link]

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring...[Link]

  • Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes...[Link]

Sources

Troubleshooting low yields in 2-Bromomethyl-4-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromomethyl-4-hydroxypyridine Synthesis

Welcome to the technical support guide for the synthesis of 2-Bromomethyl-4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this synthesis. The inherent reactivity of both the starting materials and the final product makes this a non-trivial transformation, often plagued by low yields and complex purification issues. This guide provides in-depth, experience-driven answers to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions in the direct bromination of 2-Hydroxymethyl-4-hydroxypyridine?

The direct conversion of 2-hydroxymethyl-4-hydroxypyridine to its bromomethyl derivative is challenging due to the molecule's multiple reactive sites. The 4-hydroxy group, being phenolic in nature, strongly activates the pyridine ring towards electrophilic substitution.[1] This leads to several competing side reactions that significantly lower the yield of the desired product. The main side products include:

  • Ring Bromination: Electrophilic attack on the electron-rich pyridine ring, typically at the 3- and 5-positions.

  • Over-bromination: Formation of di- or tri-brominated species on the ring.

  • Reaction at the 4-OH group: While less common with standard benzylic brominating agents, some conditions can lead to undesired reactions at the phenolic hydroxyl group.

  • Product Instability: The target molecule, 2-Bromomethyl-4-hydroxypyridine, is a reactive benzylic-type halide and is prone to decomposition or self-reaction, especially at elevated temperatures or non-neutral pH.[2]

Q2: My crude reaction mixture is a complex, inseparable mess. What is the most likely cause?

A complex crude mixture almost certainly indicates a lack of reaction selectivity. Attempting the bromination without protecting the 4-hydroxy group is the most common reason for this outcome. Brominating agents like elemental bromine (Br₂) or even N-Bromosuccinimide (NBS) without radical initiators can act as electrophiles, readily attacking the activated pyridine ring.[1] This results in a mixture of regioisomers and poly-brominated species which are often difficult to separate from the target compound due to similar polarities.

Q3: How stable is 2-Bromomethyl-4-hydroxypyridine, and what are the best practices for handling and storage?

The product is highly reactive and should be handled with care. The bromomethyl group is a potent electrophile and lachrymator.

  • Thermal Stability: The compound is sensitive to heat and should not be subjected to high temperatures during workup (e.g., high-temperature distillation). Decomposition can occur above moderate temperatures.[2]

  • pH Sensitivity: It is most stable under mildly acidic conditions. Basic conditions will deprotonate the 4-hydroxy group, forming a phenoxide which can trigger intermolecular Sₙ2 reactions, leading to oligomerization or decomposition.

  • Storage: For optimal stability, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended).[3][4] It is best to use the material as quickly as possible after synthesis and purification.

Q4: What is the recommended synthetic strategy to maximize yield and purity?

A protecting group strategy is highly recommended. By protecting the 4-hydroxy group, you deactivate the pyridine ring towards electrophilic attack and eliminate its nucleophilicity. This allows for a much cleaner and more selective bromination of the 2-hydroxymethyl group. The most common and effective approach involves:

  • Protection: Convert the 4-hydroxy group to a more stable ether, such as a methoxy or benzyloxy group.

  • Bromination: Perform the bromination on the protected intermediate.

  • Deprotection: If the free 4-hydroxy group is required for the final molecule, remove the protecting group.

This multi-step process, while longer, provides a more reliable and ultimately higher-yielding route to the pure compound.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to resolving them.

Problem: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 2-hydroxymethyl-4-hydroxypyridine (or its protected form), consider the following causes and solutions.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Ineffective Brominating Agent The conversion of a primary alcohol to an alkyl bromide requires specific reagents. Reagents like NBS alone are insufficient; they require a co-reagent or specific conditions to facilitate the Sₙ2 displacement of the hydroxyl group.For a benzylic-type alcohol, common effective reagents include Phosphorus tribromide (PBr₃), Thionyl bromide (SOBr₂), or triphenylphosphine/NBS. PBr₃ is often effective and clean.[5]
Insufficient Temperature While high temperatures are detrimental, the reaction must have sufficient activation energy. Reactions performed at excessively low temperatures may proceed too slowly or not at all.If using a reagent like PBr₃, the reaction is often started at 0°C and then allowed to warm to room temperature. Monitor the reaction by TLC to track the consumption of starting material.
Solvent Incompatibility The solvent must be inert to the brominating agent and capable of dissolving the starting material. Protic solvents (water, alcohols) will react with aggressive brominating agents like PBr₃.Use an inert, anhydrous aprotic solvent such as Dichloromethane (DCM), Diethyl ether, or Tetrahydrofuran (THF). Ensure all glassware and reagents are thoroughly dried.
Problem: Multiple Products Observed by TLC/NMR (Poor Selectivity)

This is the most frequent issue, stemming from the competing reaction pathways discussed in the FAQs.

The following diagram illustrates the challenge of direct bromination.

G SM 2-Hydroxymethyl-4-hydroxypyridine Product Desired Product: 2-Bromomethyl-4-hydroxypyridine SM->Product Selective Bromination (Difficult) Side1 Side Product: Ring Bromination SM->Side1 Electrophilic Attack Side2 Side Product: Over-bromination SM->Side2 Excess Reagent Side3 Side Product: Decomposition/Polymerization Product->Side3 Instability

Caption: Competing reaction pathways in direct bromination.

A robust solution involves protecting the 4-hydroxy group. This workflow significantly improves selectivity.

workflow cluster_0 Recommended Synthetic Workflow start Start: 2-Hydroxymethyl-4-hydroxypyridine protect Step 1: Protect (e.g., O-methylation) start->protect brominate Step 2: Brominate (e.g., with PBr3) protect->brominate deprotect Step 3: Deprotect (Optional, e.g., with BBr3) brominate->deprotect end Final Product: Pure 2-Bromomethyl-4-hydroxypyridine deprotect->end

Caption: A reliable workflow using a protecting group strategy.

Problem: Product Decomposes During Purification

If your product appears to form but is lost during workup or column chromatography, instability is the culprit.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Silica Gel Acidity Standard silica gel is acidic and can promote the decomposition of sensitive compounds like benzylic halides. The lone pairs on the pyridine nitrogen can also interact strongly with the silica surface.1. Neutralize Silica: Use silica gel that has been pre-treated with a base, like triethylamine (typically 1% in the eluent). 2. Rapid Chromatography: Do not let the column run dry or sit for extended periods. Elute the product as quickly as possible.
Basic Workup Conditions Washing with basic solutions (e.g., sodium bicarbonate) can deprotonate the 4-hydroxy group, leading to rapid decomposition as described in FAQ Q3.Use a neutral or mildly acidic workup. A wash with cold, dilute aqueous acid (e.g., 0.1 M HCl) followed by brine is preferable. Ensure the product is immediately extracted into an organic solvent and dried.
High Temperatures Evaporating the solvent at high temperatures on a rotary evaporator can cause significant product loss.Concentrate the product fractions in vacuo at low temperatures (≤ 30°C).

Recommended Experimental Protocol: Protected Route

This protocol details the synthesis via a 4-methoxy protected intermediate, a more reliable method for achieving high yield and purity.

Step 1: Synthesis of 2-Hydroxymethyl-4-methoxypyridine
  • Setup: To a stirred suspension of 2-Hydroxymethyl-4-hydroxypyridine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetone or DMF, add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (or 50-60°C for DMF) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of 2-Bromomethyl-4-methoxypyridine
  • Setup: Dissolve the crude 2-Hydroxymethyl-4-methoxypyridine (1.0 eq) from the previous step in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Bromination: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor consumption of the starting material by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over ice. Once the ice has melted, cautiously add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.

Step 3 (Optional): Deprotection to 2-Bromomethyl-4-hydroxypyridine

This step is challenging due to the product's instability and should only be performed if the free hydroxyl is absolutely necessary. The product should be used immediately.

  • Setup: Dissolve the purified 2-Bromomethyl-4-methoxypyridine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78°C (dry ice/acetone bath).

  • Deprotection: Add a solution of boron tribromide (BBr₃, 1.1 eq, 1M in DCM) dropwise.

  • Reaction: Stir at -78°C for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of methanol at -78°C, followed by warming to room temperature. The product is often isolated after solvent removal and used crude in the next step, as purification is extremely difficult.

Data Interpretation

Accurate identification of the desired product and potential side products is critical.

CompoundKey ¹H NMR Features (Approx. δ, CDCl₃)Mass Spec (EI)
2-Bromomethyl-4-hydroxypyridine ~8.2 (d, 1H, H6), ~6.8 (d, 1H, H5), ~6.7 (s, 1H, H3), ~4.5 (s, 2H, -CH₂Br)M⁺ peak shows characteristic bromine isotope pattern (m/z and m/z+2 in ~1:1 ratio).
2-Hydroxymethyl-4-hydroxypyridine ~8.0 (d, 1H, H6), ~6.6 (d, 1H, H5), ~6.5 (s, 1H, H3), ~4.7 (s, 2H, -CH₂OH)M⁺ peak at expected molecular weight.
Ring-Brominated Byproduct Fewer aromatic protons than expected. Aromatic signals may be shifted downfield.M⁺ peak will be significantly higher and will show a dibromo-isotope pattern if both the ring and methyl group are brominated.
2-Bromomethyl-4-methoxypyridine ~8.3 (d, 1H, H6), ~6.9 (d, 1H, H5), ~6.8 (s, 1H, H3), ~4.5 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃)M⁺ peak shows bromine isotope pattern at a mass 14 units higher than the deprotected product.

References

  • Vertex AI Search Result[1] Bromination - Common Conditions. Common Organic Chemistry.

  • MDPI[6] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.

  • Benchchem[2] 2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6. Benchchem.

  • MedChemExpress[3] 4-Bromo-2-hydroxypyridine (4-Bromo-2-pyridone). MedChemExpress.

  • ResearchGate[5] Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.

  • Loba Chemie[4] 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.

Sources

Technical Support Center: A Scientist's Guide to Handling 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Bromomethyl-4-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Its unique structure, combining a reactive bromomethyl group with a hydroxypyridine core, makes it a valuable building block in medicinal and materials chemistry.[1][2] However, this reactivity also makes it highly susceptible to degradation by moisture.

This document provides in-depth, experience-driven guidance to help you navigate the challenges of handling this reagent, ensuring the integrity of your experiments and the reliability of your results. We will move from quick-answer FAQs to detailed troubleshooting and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions regarding the handling and stability of 2-Bromomethyl-4-hydroxypyridine.

Q1: What makes 2-Bromomethyl-4-hydroxypyridine so sensitive to moisture?

A1: The primary source of instability is the bromomethyl group (-CH₂Br). This group is analogous to a benzylic halide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Water, even atmospheric humidity, acts as a nucleophile, leading to a rapid hydrolysis reaction (Sₙ1 or Sₙ2 mechanism). This reaction replaces the bromine atom with a hydroxyl group (-OH), converting the starting material into the corresponding and often unreactive 2-Hydroxymethyl-4-hydroxypyridine. This degradation is a critical point of failure in many synthetic routes.

Q2: I've just received a new bottle. What are the absolute critical steps for storage?

A2: Proper storage is the single most important factor in maintaining the reagent's integrity. Upon receipt, inspect the container for a tight seal. The compound should be stored in a refrigerator, protected from moisture, and preferably under an inert gas like nitrogen or argon.[3] Always ensure the container is tightly closed after each use. For long-term storage, consider subdividing the reagent into smaller, single-use vials in a glovebox to prevent repeated exposure of the entire batch to the atmosphere.

Q3: What are the visual or physical signs of degradation?

A3: A pure, fresh sample of 2-Bromomethyl-4-hydroxypyridine should be a solid. Signs of degradation due to moisture exposure can include:

  • Clumping or stickiness: The hydrolysis product, 2-Hydroxymethyl-4-hydroxypyridine, is more polar and can contribute to a change in the material's physical appearance.

  • Discoloration: While slight color variations can exist between batches, a significant change in color over time may indicate decomposition.

  • Poor solubility in non-polar organic solvents where it was previously soluble.

Q4: What is the tautomeric nature of this compound and how does it affect my reaction?

A4: The 4-hydroxypyridine core of the molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) form and the 4-pyridone (lactam) form.[1] In many environments, particularly in solution, the pyridone tautomer is often predominant.[1] This is critical because the electronic properties of the ring, and thus the reactivity of the bromomethyl group, can be influenced by which tautomer is present. You must consider this equilibrium when planning your synthetic strategy, as it can affect reaction rates and potential side reactions.

Section 2: Troubleshooting Experimental Failures

When experiments don't proceed as planned, systematic troubleshooting is key. This section provides a logical framework for diagnosing issues related to the use of 2-Bromomethyl-4-hydroxypyridine.

Problem: My nucleophilic substitution reaction has a very low yield, and I recover mostly starting material or unidentifiable polar products.
  • Possible Cause 1: Reagent Degradation. The most likely culprit is the hydrolysis of your 2-Bromomethyl-4-hydroxypyridine stock. If the reagent has been converted to 2-Hydroxymethyl-4-hydroxypyridine, it will not participate in the desired substitution reaction.

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Before starting, run a quick purity check on your starting material using Thin Layer Chromatography (TLC) or ¹H NMR. In the NMR, the presence of a new peak around δ 4.5-4.7 ppm and the disappearance of the bromomethyl peak (expected around δ 4.4-4.6 ppm, but distinct from the alcohol) can indicate the formation of the hydrolysis product.

    • Ensure Anhydrous Conditions: All solvents must be rigorously dried using standard laboratory techniques (e.g., distillation from a drying agent or passing through an activated alumina column). Use of commercially available anhydrous solvents is highly recommended.[4]

    • Implement Inert Atmosphere: The reaction must be performed under a positive pressure of an inert gas (Nitrogen or Argon) to exclude atmospheric moisture.[4][5] Please refer to the detailed protocol in Section 3.

  • Possible Cause 2: Incompatible Base. If your reaction requires a base, using a nucleophilic base (e.g., an amine that is not sterically hindered) can lead to the base itself reacting with the bromomethyl group, competing with your desired nucleophile.

  • Troubleshooting Protocol:

    • Select a Non-Nucleophilic Base: Opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or proton sponge. If a stronger base is needed, inorganic bases like anhydrous potassium carbonate (K₂CO₃) can be effective, provided they are properly dried before use.

Troubleshooting Decision Workflow

G start Low or No Yield in Substitution Reaction check_reagent Is the 2-Bromomethyl-4-hydroxypyridine stock pure? (Check by TLC/NMR) start->check_reagent check_conditions Were anhydrous solvents and inert atmosphere used? check_reagent->check_conditions Yes reagent_degraded Root Cause: Reagent has hydrolyzed. check_reagent->reagent_degraded No check_base Is the base non-nucleophilic and anhydrous? check_conditions->check_base Yes wet_reaction Root Cause: Moisture in the reaction. check_conditions->wet_reaction No check_base->start Yes, problem persists. (Re-evaluate mechanism) bad_base Root Cause: Competitive reaction with base. check_base->bad_base No solution_reagent Solution: Acquire fresh reagent or attempt purification. Implement strict storage protocols. reagent_degraded->solution_reagent solution_conditions Solution: Rigorously dry all solvents and glassware. Use Schlenk line or glovebox. wet_reaction->solution_conditions solution_base Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). bad_base->solution_base

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Protocols for Handling and Use

Adherence to strict, standardized protocols is essential for success.

Data Summary: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Slows down potential degradation pathways.[3]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[3]
Container Tightly sealed amber glass bottleProtects from moisture and light.
Handling Glovebox or under positive inert gas flowMinimizes exposure to the laboratory atmosphere during weighing and dispensing.[4]
Protocol: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for preparing and running a reaction under anhydrous, inert conditions.

1. Glassware Preparation:

  • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
  • Dry the assembled glassware in an oven at >120 °C for at least 4 hours (overnight is preferable).
  • Alternatively, flame-dry the glassware under vacuum using a heat gun, ensuring even heating to avoid thermal shock.

2. Inert Atmosphere Setup:

  • Immediately assemble the hot glassware and connect it to a Schlenk line or manifold that supplies inert gas (Nitrogen or Argon).
  • Purge the system by applying a vacuum and refilling with inert gas. Repeat this cycle three times to ensure the complete removal of air and moisture.[5]
  • Maintain a slight positive pressure of inert gas throughout the entire experiment, typically by using an oil bubbler or a balloon.

3. Reagent and Solvent Addition:

  • Add anhydrous solvents via a syringe or cannula transfer from a sealed commercial bottle (e.g., AcroSeal™ or Sure/Seal™).
  • Weigh the 2-Bromomethyl-4-hydroxypyridine in a glovebox if possible. If not, weigh it quickly and add it to the reaction flask under a strong positive flow of inert gas to minimize exposure.
  • Liquid reagents should be added via syringe through a rubber septum.

Inert Atmosphere Reaction Setup Workflow

G A 1. Oven/Flame-Dry All Glassware (>120°C) B 2. Assemble Hot & Connect to Schlenk Line A->B C 3. Purge System (3x Vacuum/Inert Gas Cycle) B->C D 4. Add Anhydrous Solvent (via Syringe/Cannula) C->D E 5. Add Reagents (Under Positive Gas Flow) D->E F 6. Run Reaction (Stir/Heat under Inert Gas) E->F

Caption: Standard workflow for setting up an anhydrous reaction.

Section 4: Understanding Degradation

A fundamental understanding of the degradation pathway is crucial for both troubleshooting and interpreting results.

Primary Degradation Pathway: Hydrolysis

The reaction with water is the most common failure mode. The bromomethyl group is hydrolyzed to a hydroxymethyl group, releasing hydrobromic acid (HBr) as a byproduct.

G cluster_0 Hydrolysis of 2-Bromomethyl-4-hydroxypyridine start 2-Bromomethyl-4-hydroxypyridine water + H₂O start->water product 2-Hydroxymethyl-4-hydroxypyridine water->product byproduct + HBr product->byproduct

Caption: The primary hydrolysis degradation pathway.

This hydrolysis product is generally unreactive in subsequent nucleophilic substitution steps and can complicate purification. Its presence can be confirmed by analytical techniques:

  • ¹H NMR: Look for the disappearance of the -CH₂Br singlet and the appearance of a new -CH₂OH singlet. The chemical shift will be different, and the new peak may be broader.

  • Mass Spectrometry: The mass of the hydrolysis product will be significantly lower than the starting material due to the replacement of Br (79/81 amu) with OH (17 amu).

Should you have any further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.

References

  • Exploring the Chemical Properties and Applications of 2-Bromo-4-hydroxypyridine . (2026, February 12). ChemBeq. [Link]

  • Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide . (2024, November 11). Angene Chemical. [Link]

  • 2-Bromo-4-Hydroxypyridine 98.0%(GC) . (n.d.). PureSynth. [Link]

  • working under inert atmosphere . (2022, March 27). Reddit. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . (2017, April 10). Organic Process Research & Development. [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Safety & Identity Verification

STOP. READ THIS BEFORE PROCEEDING.

Before attempting recrystallization, you must verify the exact chemical identity of your substrate.[1] The nomenclature for halogenated pyridines is frequently confused, leading to dangerous experimental errors.

The "Suicide Molecule" Warning

If you possess 2-Bromomethyl-4-hydroxypyridine (Structure B below), you are handling a highly unstable "suicide molecule."[1]

  • Structure A (Common): 2-Bromo-4-hydroxypyridine (Br on the ring). Stable solid.

  • Structure B (Target): 2-(Bromomethyl)pyridin-4-ol (Br on the alkyl group). Highly Unstable.

FeatureStructure A (Ring Bromine) Structure B (Alkyl Bromide)
Formula C₅H₄BrNOC₆H₆BrNO
Reactivity Stable aromatic halide.Potent alkylating agent.
Stability Stable at RT.Polymerizes rapidly as a free base.
Form Free base or salt.Must be stored as HBr Salt.

Technical Insight: In the neutral form (Structure B), the basic nitrogen or the phenolic oxygen of one molecule will attack the electrophilic methylene bromide (-CH₂Br) of another molecule.[1] This intermolecular self-alkylation leads to rapid polymerization (tars/oils). You must handle this compound as the Hydrobromide (HBr) salt to prevent this.

Part 2: Recrystallization Protocols

Scenario 1: Recrystallization of the HBr Salt (Recommended)

Target Form: 2-Bromomethyl-4-hydroxypyridine[1] · HBr

The protonation of the pyridine nitrogen deactivates the ring nucleophilicity, preventing self-polymerization.[1]

Solvent System:

  • Primary Solvent: Anhydrous Acetonitrile (MeCN) or Isopropanol (IPA).

  • Anti-Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

Protocol:

  • Dissolution: Place the crude orange/brown solid in a flask. Add the minimum amount of boiling anhydrous Acetonitrile required to dissolve the solid.

    • Note: If insoluble in MeCN, use dry Ethanol, but minimize heat exposure to prevent solvolysis (conversion to ethyl ether).[1]

  • Hot Filtration: If black specks (polymerized material) remain, filter quickly through a heated glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature.

    • Cloud Point: If no crystals form, add Ethyl Acetate dropwise until a faint turbidity persists, then reheat slightly to clear.[1]

  • Cooling: Place at -20°C overnight.

  • Isolation: Filter the off-white to pale yellow crystals under inert gas (Nitrogen/Argon). Wash with cold Et₂O.

Scenario 2: Recrystallization of the Neutral Species (High Risk)

Target Form: 2-Bromomethyl-4-hydroxypyridine (Free Base)[1]

Solvent System:

  • Primary Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Anti-Solvent: Hexane or Pentane.

Protocol:

  • Dissolution: Dissolve the solid in DCM at room temperature (Do not boil).

  • Precipitation: Slowly layer Hexane on top of the DCM solution (1:1 ratio).

  • Diffusion: Place in a fridge (4°C). Allow solvents to diffuse.

  • Warning: If the solution turns cloudy or oils out immediately, the compound is likely polymerizing. Acidify immediately with HBr/Acetic Acid to save the material.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: The Product "Oiled Out" Instead of Crystallizing

Cause: This is the most common failure mode for alkyl bromides. It indicates either:

  • Impurity Profile: Presence of "tars" (polymers) acts as a seed for oiling.

  • Solvent Polarity: The solvent system is too polar (holding the salt in solution) or too water-rich.

Corrective Action:

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the oil/solvent interface.[1]

  • The Solvent Swap: Decant the supernatant. Dissolve the oil in a small amount of MeOH, then dump into a large volume of rapidly stirring Et₂O to precipitate the solid as a powder (trituration).

Issue 2: The Material Turned Pink/Red

Cause: Oxidation of the phenolic/pyridone moiety or liberation of free bromine (Br₂). Corrective Action:

  • Wash the crystals with cold acetone/ether.

  • Recrystallize in the presence of a trace amount of activated charcoal (carbon), then hot filter.[1]

Issue 3: Loss of Bromine (Conversion to Alcohol)

Cause: Hydrolysis. You likely used "wet" solvents or technical grade alcohol. Mechanism: The -CH₂Br group is highly susceptible to


/

attack by water. Prevention: Use anhydrous solvents stored over molecular sieves. Avoid heating above 60°C.

Part 4: Visualizing the Instability & Logic

The following diagram illustrates the decision logic for purification and the chemical pathways of decomposition.

RecrystallizationLogic Start Start: Crude 2-Bromomethyl-4-hydroxypyridine CheckForm Check Form: Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Neutral) CheckForm->FreeBase Salt HBr Salt (Protonated) CheckForm->Salt Polymerization DANGER: Intermolecular Polymerization (N attacks CH2Br) FreeBase->Polymerization If stored > 1 hour DCMHexane Protocol: Dissolve in Cold DCM Layer with Hexane FreeBase->DCMHexane Immediate Processing Success Pure Crystals DCMHexane->Success SolventChoice Solvent Selection Salt->SolventChoice Water Water / Wet Alcohols SolventChoice->Water Anhydrous Anhydrous MeCN or IPA SolventChoice->Anhydrous Hydrolysis Decomposition: Hydrolysis to CH2-OH Water->Hydrolysis Anhydrous->Success

Caption: Decision matrix for solvent selection based on the protonation state of the pyridine nitrogen, highlighting critical decomposition pathways (polymerization and hydrolysis).

Part 5: Solvent Compatibility Matrix[1]

SolventSuitabilityNotes
Water 🔴 FORBIDDEN Rapid hydrolysis of -CH₂Br to -CH₂OH.[1]
Ethanol (95%) 🟠 Poor Contains water; risk of solvolysis.
Ethanol (Abs.) 🟡 Fair Use only for HBr salt; avoid prolonged boiling.
Acetonitrile 🟢 Excellent Dissolves HBr salt hot; poor solubility cold. Aprotic.
DCM 🟢 Good Best for neutral species; low boiling point prevents degradation.
Diethyl Ether 🔵 Anti-Solvent Excellent for crashing out the salt from alcohols/MeCN.

References

  • Organic Syntheses. (1946).[2] 2-Bromopyridine.[2][3][4][5] Org. Synth. 26, 16. Link

    • Context: Establishes baseline handling for brominated pyridines and the necessity of temperature control during halogen
  • GuideChem. (2008). Preparation of 2-(Bromomethyl)-6-(hydroxymethyl)pyridine. Link

    • Context: Provides the specific solvent system (Hexane/Ethyl Acetate)
  • BenchChem. (2025). Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide. Link[1]

    • Context: Illustrates the "Sandmeyer-type" precursors and the standard handling of the methyl-pyridine scaffold prior to bromin

Sources

Technical Support Center: Handling Bromomethyl Pyridines

[1][2]

Topic: Prevention of Polymerization in Bromomethyl Pyridines Ticket ID: BMP-POLY-001 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction: The "Pink Tar" Phenomenon

Welcome to the technical support hub. If you are reading this, you likely encountered a common and frustrating scenario: you neutralized your bromomethyl pyridine hydrobromide salt, and within minutes to hours, your clear oil turned into a pink, red, or black viscous tar.[2]

This is not a purity issue with your starting material. It is a fundamental characteristic of the molecule.[2][3] This guide provides the mechanistic understanding and field-proven protocols to handle these reagents without degradation.

Module 1: The Root Cause (Diagnosis)

The Mechanism of Self-Quaternization

Bromomethyl pyridines (especially the 2- and 4-isomers) are "Janus" molecules—they contain both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) within the same structure.[1][2][3]

When the molecule exists as a Free Base , the nitrogen lone pair is active.[2] In a concentrated solution or neat oil, the nitrogen of Molecule A attacks the methylene carbon of Molecule B.[2] This triggers an autocatalytic chain reaction, forming an insoluble pyridinium salt polymer.[2][3]

Visualizing the Failure Mode:

PolymerizationMechanismFreeBaseFree Base(Nucleophilic N)AttackIntermolecularNucleophilic Attack(SN2)FreeBase->AttackConcentration/HeatDimerPyridinium Dimer(Ionic Salt)Attack->DimerRapidPolymerOligomer/Polymer(Pink/Black Tar)Dimer->PolymerChain Propagation

Figure 1: The self-quaternization pathway.[1][2][3] The reaction is driven by concentration and lack of protonation.[2]

Module 2: Stability & Storage

The golden rule of bromomethyl pyridines is Protonation = Protection .[2][3] By keeping the nitrogen protonated (as a salt), you eliminate its nucleophilicity, rendering the molecule stable.[2]

Stability Data Comparison
StateStabilityStorage ConditionShelf Life
HBr Salt (Solid) HighDesiccated, < 25°C> 12 Months
HCl Salt (Solid) Moderate/HighDesiccated, < 25°C> 12 Months
Free Base (Neat Oil) Critical Do NOT StoreMinutes to Hours
Free Base (Dilute Soln) Low-20°C, Dilute (<0.1M)Days (Variable)

Critical Warning: Never attempt to store the free base. Even at -20°C, neat free base can polymerize.[1][2][3] Always store as the Hydrobromide (HBr) salt.[2][3]

Module 3: Experimental Protocols

To use these reagents in synthesis (e.g., alkylation of amines, phenols, or thiols), you must liberate the free base without allowing it time to polymerize.[2] Choose one of the following workflows based on your reaction tolerance.

Method A: The "In Situ" Neutralization (Recommended)

Best for: Reactions tolerant of inorganic bases.[3]

Do not isolate the free base. Instead, add the stable salt directly to your reaction mixture along with an excess of base.[2]

  • Dissolve: Dissolve your nucleophile (e.g., amine, phenol) in the reaction solvent (DMF, CH3CN, or Acetone).[2][3]

  • Base Addition: Add 2.5–3.0 equivalents of inorganic base (K2CO3 or Cs2CO3).[2][3]

  • Reagent Addition: Add the solid 2-(bromomethyl)pyridine HBr salt directly to the stirring mixture.

  • Mechanism: The carbonate base slowly deprotonates the HBr salt in situ, releasing the free base which immediately reacts with your target nucleophile before it can find another pyridine molecule.[2]

Method B: Biphasic "Free-Basing on Demand"

Best for: Base-sensitive reactions or when a clean organic solution is strictly required.[1][2][3]

If you must isolate the free base, follow this rapid protocol. Do not stop or take a break during this process.

  • Suspend: Suspend the HBr salt in CH2Cl2 (DCM) or Et2O.

  • Wash: Cool to 0°C. Wash rapidly with cold saturated aqueous NaHCO3 or 1M NaOH.

  • Extract: Separate layers immediately. Extract aqueous layer once more with cold DCM.[2][3]

  • Dry: Dry organic layer over MgSO4 for < 5 minutes.

  • Use: Filter the drying agent directly into your next reaction vessel.

    • CRITICAL: Do NOT use a rotary evaporator to remove the solvent.[2][3] Concentrating the free base accelerates polymerization.[2][3] Use the solution as is.

Workflow Visualization:

HandlingWorkflowStartStart: Bromomethyl PyridineHBr Salt (Solid)DecisionCan your reactiontolerate K2CO3?Start->DecisionMethodAMethod A (In Situ):Add Salt + Excess Basedirectly to reactionDecision->MethodAYesMethodB_Step1Method B (Biphasic):Partition betweenCold DCM / Sat. NaHCO3Decision->MethodB_Step1NoMethodB_Step2Separate LayersDry (MgSO4)MethodB_Step1->MethodB_Step2MethodB_Step3CRITICAL CHECKPOINT:Do NOT RotovapMethodB_Step2->MethodB_Step3MethodB_Step4Add Solution directlyto target reactionMethodB_Step3->MethodB_Step4

Figure 2: Decision tree for safe handling of bromomethyl pyridines.

Frequently Asked Questions (FAQ)

Q: My product turned pink during the workup. Is it ruined? A: Not necessarily. The pyridinium polymer is intensely colored (pink/red).[2][3] Even trace amounts ( < 1%) can color your entire batch.[1][2][3] Run a TLC or NMR; if the bulk material is still your product, purify via chromatography.[2] The polymer usually sticks to the baseline or silica.[2][3]

Q: Can I distill the free base to purify it? A: Absolutely not. Heating the free base to boiling points (even under vacuum) will result in rapid, violent polymerization (tar formation).[2][3]

Q: Why is the 3-isomer (3-bromomethylpyridine) more stable? A: Electronic and steric effects.[1][2][3] The geometry required for the nitrogen of one ring to attack the exocyclic carbon of another is less favorable for the 3-isomer compared to the 2- and 4-isomers.[1][2][3] However, it should still be treated with care and stored as a salt.[2]

Q: I need to weigh the free base for stoichiometry. How do I do that if I can't rotovap? A: Weigh the HBr salt before neutralization. Calculate the theoretical yield of the free base (MW of Salt - MW of HBr) and assume quantitative conversion for your stoichiometry.[1][2][3]

References

  • ChemicalBook. (n.d.).[1][2][3] 2-(Bromomethyl)pyridine synthesis and handling protocols. Retrieved from [1][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-(Bromomethyl)pyridine hydrobromide Product Information & Safety. Retrieved from [1][3]

  • Organic Process Research & Development. (2012). Process development for unstable pyridine derivatives. (General reference to class instability, see Vol 16, Issue 11). Retrieved from [1][3]

  • PubChem. (2025).[1][2][3] 2-(Bromomethyl)pyridine hydrobromide Compound Summary. Retrieved from [1][3]

Validation & Comparative

Decoding the Signature of a Key Pharmaceutical Intermediate: A Comparative Guide to the ¹H NMR Spectrum of 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise and unambiguous structural elucidation of novel intermediates is a cornerstone of successful synthesis campaigns. 2-Bromomethyl-4-hydroxypyridine serves as a critical building block in the creation of a diverse array of pharmaceutical agents. Its reactivity is centered on the interplay between the nucleophilic 4-hydroxyl group and the electrophilic 2-bromomethyl substituent, governed by the electronic landscape of the pyridine ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides a powerful and non-destructive window into the molecular structure, offering granular insights into the electronic environment of each proton.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-bromomethyl-4-hydroxypyridine. Moving beyond a simple peak assignment, we will dissect the underlying principles governing the observed chemical shifts and coupling patterns. Through objective comparison with structurally related analogs, this document will equip researchers with the expertise to confidently identify and characterize this vital intermediate, ensuring the integrity of their synthetic pathways.

The Expected ¹H NMR Spectrum of 2-Bromomethyl-4-hydroxypyridine: A Predicted Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for 2-bromomethyl-4-hydroxypyridine is not readily found in common databases, we can confidently predict its key features based on established principles of NMR spectroscopy and data from analogous compounds. The analysis of the pyridine ring protons is particularly instructive. In pyridine itself, the protons at the α-position (adjacent to the nitrogen) are the most deshielded (δ ~8.5 ppm), followed by the γ-proton (δ ~7.5 ppm) and then the β-protons (δ ~7.0 ppm)[1][2]. The electron-withdrawing nature of the nitrogen atom is the primary cause of this deshielding effect.

For 2-bromomethyl-4-hydroxypyridine, we anticipate a spectrum characterized by three distinct regions: the aromatic protons on the pyridine ring, the methylene protons of the bromomethyl group, and the hydroxyl proton.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate our predictions for 2-bromomethyl-4-hydroxypyridine, a comparative analysis with structurally similar molecules is invaluable. By examining the ¹H NMR spectra of compounds with systematic variations, we can isolate the electronic influence of each substituent.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)-CH₂Br (ppm)Solvent
2-Bromomethyl-4-hydroxypyridine (Predicted) ~6.8-7.0 (d)~6.5-6.7 (dd)~8.0-8.2 (d)~4.5-4.7 (s)DMSO-d₆
4-Hydroxypyridine[3]6.59 (d)6.59 (d)7.89 (d)-D₂O
2-Bromopyridine[4]7.49 (ddd)7.26 (ddd)8.36 (ddd)-CDCl₃
2-Bromo-4-methoxypyridine[5]7.01 (d)6.78 (dd)8.15 (d)-CDCl₃
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine[6]---4.78 (s)CDCl₃

Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Coupling constants (J) for pyridine systems are typically in the range of 2-8 Hz.

The Influence of the 4-Hydroxy Group

The 4-hydroxy group is an electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho (C-3 and C-5) and para (C-6, relative to the OH) positions. This increased electron density leads to a shielding effect, causing the attached protons to resonate at a higher field (lower ppm) compared to unsubstituted pyridine. In the spectrum of 4-hydroxypyridine, the protons at positions 3 and 5 are shifted upfield to approximately 6.59 ppm, while the protons at positions 2 and 6 are at 7.89 ppm[3].

The Impact of the 2-Bromomethyl Group

Conversely, the 2-bromomethyl group is electron-withdrawing due to the electronegativity of the bromine atom. This effect is most pronounced at the adjacent C-3 and C-6 positions. The methylene protons of the bromomethyl group itself are expected to appear as a singlet in the range of δ 4.5-4.7 ppm. This downfield shift is a consequence of the deshielding effect of the adjacent bromine atom and the aromatic ring current[7]. For comparison, the methylene protons in 4-(bromomethyl)-4′-methyl-2,2′-bipyridine are observed at 4.78 ppm[6].

A Hybrid of Effects in 2-Bromomethyl-4-hydroxypyridine

In our target molecule, these two opposing electronic effects will be at play. The electron-donating 4-hydroxy group will shield the ring protons, while the electron-withdrawing 2-bromomethyl group will deshield them.

  • H-6: This proton is ortho to the nitrogen and meta to the hydroxyl group, but para to the bromomethyl group. The strong deshielding effect of the adjacent nitrogen will likely dominate, placing this signal the furthest downfield in the aromatic region, predicted to be around δ 8.0-8.2 ppm. It should appear as a doublet, coupled to H-5.

  • H-3: This proton is ortho to the bromomethyl group and meta to the hydroxyl group. The deshielding from the bromomethyl group and the nitrogen will be partially counteracted by the shielding from the hydroxyl group. We predict this signal to be a doublet (coupled to H-5) in the range of δ 6.8-7.0 ppm.

  • H-5: This proton is ortho to the hydroxyl group and meta to the bromomethyl group. The strong shielding from the hydroxyl group will be the dominant influence. This signal is expected to be the most upfield of the aromatic protons, likely appearing as a doublet of doublets (coupled to both H-3 and H-6) around δ 6.5-6.7 ppm.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 2-bromomethyl-4-hydroxypyridine, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the presence of the hydroxyl group, a protic solvent like deuterated methanol (CD₃OD) or a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. DMSO-d₆ is often preferred as it can help to resolve the hydroxyl proton signal, which might otherwise exchange with residual water in other solvents.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Parameters
  • Field Strength: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution of coupling patterns.

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

  • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of DMSO-d6 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Set up 400 MHz NMR (Standard 1H pulse sequence) transfer->setup acquire Acquire data (16-64 scans) setup->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate peaks process->integrate assign Assign chemical shifts and coupling constants integrate->assign compare Compare with reference spectra and theoretical predictions assign->compare

A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Logical Framework for Spectral Interpretation

The interpretation of the ¹H NMR spectrum of 2-bromomethyl-4-hydroxypyridine should follow a systematic approach.

spectral_interpretation cluster_steps start Initial Spectrum step1 1. Identify Solvent and TMS Peaks start->step1 step2 2. Locate the -CH2Br Singlet (~4.5-4.7 ppm) step1->step2 step3 3. Analyze the Aromatic Region (6.5-8.5 ppm) step2->step3 step4 4. Determine Coupling Constants (J-values) step3->step4 step5 5. Assign Aromatic Protons based on Chemical Shift and Multiplicity step4->step5 step6 6. Identify the -OH Proton (if visible) step5->step6 conclusion Structural Confirmation step5->conclusion step6->conclusion

A logical flow for the systematic interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-bromomethyl-4-hydroxypyridine is a rich source of structural information, with each signal providing a piece of the molecular puzzle. By understanding the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromomethyl group on the pyridine ring, researchers can confidently assign the observed resonances. This guide, through its comparative analysis and detailed protocols, serves as a valuable resource for scientists and professionals in drug development, enabling the accurate and efficient characterization of this key synthetic intermediate. The principles outlined herein are broadly applicable to the spectral analysis of other substituted pyridines, reinforcing the power of NMR spectroscopy in modern chemical research.

References

  • Castellano, S., & Günther, H. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-333.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Aneta, F. A. L. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 39(4), 789-802.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Anglada, J. M., Crehuet, R., & Jimeno, C. (2010). On the configuration of five-membered rings: a spin-spin coupling constant approach. Physical Chemistry Chemical Physics, 12(40), 13184-13191.
  • Dega-Szafran, Z., & Szafran, M. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 43, 1639-1644.
  • Bacon, M., & Maciel, G. E. (1971). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 21(2), 257-263.
  • Argüello-DaSilva, A., et al. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Boletín de la Sociedad Chilena de Química, 47(3), 253-257.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1 . 1 H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine ( 1 ). Retrieved from [Link]

  • Kirk, D. N., & Rajagopalan, M. S. (1976). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1064-1068.
  • MOPAC. (n.d.). 4-hydroxy-2-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Data. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Bromomethyl-4-hydroxypyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to construct a robust, stability-indicating method in line with regulatory expectations.[1][2]

The Analytical Challenge: Understanding 2-Bromomethyl-4-hydroxypyridine

Before any practical method development, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs every subsequent decision, from column selection to mobile phase pH.

  • Structure and Polarity: 2-Bromomethyl-4-hydroxypyridine is a polar molecule. The hydroxypyridine moiety confers significant hydrophilicity, while the pyridine nitrogen provides a basic character (typical pKa for pyridines is ~5.2-6.0).[3] This basicity can lead to undesirable interactions with acidic silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing).

  • Reactivity and Potential Impurities: The bromomethyl group is a reactive benzylic-like halide, susceptible to hydrolysis, which would yield 2-hydroxymethyl-4-hydroxypyridine. Furthermore, the synthesis process can introduce impurities such as unreacted starting materials, isomers, or over-brominated species.[2]

  • Degradation Profile: Pyridine rings can undergo degradation, often through hydroxylation.[4][5][6] Forced degradation studies are therefore not just a validation exercise but a critical part of method development to ensure all potential degradants are separated from the main peak.[1][7] This is the core principle of a "stability-indicating" method.

Strategic Method Development Workflow

A logical, systematic approach is crucial for efficient method development. The process begins with broad screening of stationary and mobile phases and progressively narrows toward an optimized, validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity & Stability) B Assess Analyte Properties (Polarity, pKa, UV Spectra) A->B C Column Selection Screening (C18, Phenyl, Polar-Embedded) B->C D Mobile Phase Optimization (Solvent, pH, Gradient) C->D E Forced Degradation Study (Generate Impurities) D->E F Method Validation (ICH Q2(R1) Guidelines) E->F G Final Robust Method F->G

Caption: Potential degradation pathways for 2-Bromomethyl-4-hydroxypyridine.

Note: The image source in the DOT script is a placeholder. In a real application, you would replace it with a URL to the actual chemical structure images.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. [8][9][10]This provides documented evidence that the method is accurate, precise, and reliable. [1]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. Peak purity of analyte passes; degradant peaks are well-resolved (Rs > 1.5). [11][10]
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range. [11]
Accuracy To determine the closeness of the test results to the true value. % Recovery of spiked samples within 98.0% - 102.0%. [10]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements. Relative Standard Deviation (RSD) ≤ 2.0%. [9][10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., resolution, tailing) remain within acceptable limits. |

Conclusion

Developing a robust HPLC purity method for 2-Bromomethyl-4-hydroxypyridine requires a systematic approach grounded in the compound's chemical properties. While a standard C18 column is inadequate due to the analyte's polar and basic nature, superior performance is achieved using a Phenyl-Hexyl stationary phase. This choice, combined with a buffered, acidic mobile phase and a gradient elution, provides the necessary selectivity and peak shape. The method's suitability is confirmed through forced degradation studies and a comprehensive validation following ICH guidelines, ensuring the final method is truly stability-indicating and fit for purpose in a regulated drug development environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Patel, K., et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.org. Retrieved from [Link]

  • Staneva, D., et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Kumar, S., & Kumar, P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 237-242. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Soni, N. R., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as per ICH Guidelines. Der Pharma Chemica, 16(5), 524-530. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Sivamani, S., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • Jurca, T., et al. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Shaik, F., et al. (2025, June 5). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • PharmaTutor. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 61(1), 3-10. Retrieved from [Link]

  • Eawag. (2007, February 20). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

Sources

IR spectroscopy data for 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: IR Spectroscopy Characterization of 2-Bromomethyl-4-hydroxypyridine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.[1][2]

Executive Summary: The Stability-Spectroscopy Nexus

2-Bromomethyl-4-hydroxypyridine is a high-value, reactive intermediate often employed in the synthesis of proton pump inhibitors (PPIs) and enzyme inhibitors.[1][2] However, its characterization presents a unique challenge: structural instability .[2]

Unlike standard stable building blocks, this compound possesses a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide on the same scaffold. In its free base form, it undergoes rapid intermolecular self-alkylation (polymerization). Therefore, valid IR data is almost exclusively derived from its Hydrobromide (HBr) salt form .

This guide compares the IR spectral performance of the target molecule against its critical process impurities (the chloromethyl analog and the hydroxymethyl precursor) to provide a self-validating identification protocol.[2]

Spectral Architecture & Interpretation

To accurately validate 2-Bromomethyl-4-hydroxypyridine, researchers must look for the "Silent-Active" transition.[1][2] The disappearance of the broad alcoholic O-H stretch of the precursor and the appearance of the "silent" C-Br fingerprint band are the definitive markers.

Comparative Spectral Data Table
Spectral RegionTarget: 2-Bromomethyl-4-hydroxypyridine (HBr Salt) Alternative: 2-Chloromethyl Analog Precursor: 2-Hydroxymethyl Analog Diagnostic Value
3400–2500 cm⁻¹ Broad/Diffuse: Overlapping N-H⁺ (pyridinium) and O-H (phenolic/pyridone).[1][2] Note: No distinct alcoholic OH.[2]Similar broad salt pattern.[2]Distinct Broad Band: Strong alcoholic O-H stretch (~3350 cm⁻¹) visible above the salt background.High: Absence of alcoholic OH confirms complete bromination.
1650–1630 cm⁻¹ Strong: C=O[2] Stretch (Pyridone tautomer). 4-hydroxypyridines exist predominantly as pyridones in solid state.[2]Strong C=O[2] Stretch.Strong C=O[2] Stretch.Low: Confirms the core scaffold but not the substitution.
1600–1500 cm⁻¹ Medium-Strong: Pyridine ring breathing / C=C skeletal vibrations.[2]Similar.Similar.Low: General aromatic confirmation.[2]
1250–1150 cm⁻¹ Medium: -CH₂- Wagging (wag).[2][3]Similar.Strong C-O stretch (primary alcohol) at ~1050-1100 cm⁻¹.Medium: Loss of C-O stretch supports conversion.
800–600 cm⁻¹ Distinct: C-Br Stretch (~600–650 cm⁻¹).[2] Often obscured; requires clean background.[2]Distinct: C-Cl Stretch (~700–750 cm⁻¹).[2]No Halogen band.[2]Critical: Differentiates Bromo vs. Chloro intermediates.

Technical Deep Dive: Tautomerism & Salt Effects

The Tautomeric Trap

A common error in interpreting the IR spectrum of 4-hydroxypyridine derivatives is expecting a sharp phenolic O-H band at ~3600 cm⁻¹.[2]

  • Reality: In the solid state (KBr pellet or ATR crystal), the 4-pyridone tautomer dominates.

  • Observation: Look for a carbonyl-like stretch at 1630–1650 cm⁻¹ .[2] This band is often broader than a typical ketone due to hydrogen bonding networks in the crystal lattice.

The HBr Salt Signature

Since the stable form is the HBr salt, the pyridine nitrogen is protonated.[2]

  • Observation: This creates a "continuum" of absorption from 2500 to 3200 cm⁻¹ , often referred to as the "ammonium band."[2] This broad feature can mask other high-frequency signals, making the fingerprint region (1500–600 cm⁻¹) the primary zone for identification.[2]

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum that distinguishes the bromomethyl product from the chloromethyl impurity (common when using thionyl chloride/SOCl₂ routes) or unreacted alcohol.[2]

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Why: Minimizes sample preparation time and exposure to moisture (HBr salts are hygroscopic).

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide). Caution: Acidic HBr salts can etch lower-grade ZnSe over time; Diamond is preferred.[1][2]

  • Procedure:

    • Place ~5 mg of the solid HBr salt on the crystal.[2]

    • Apply high pressure to ensure contact (critical for the hard crystalline salt).

    • Validation Step: Check the baseline at 2000–2500 cm⁻¹.[2] If noisy/sloping, moisture absorption is occurring.[2][4] Dry the sample in a vacuum desiccator and re-run.[2]

Method B: KBr Pellet – Transmission
  • Why: Better resolution in the low-frequency region (600–400 cm⁻¹) where the C-Br stretch resides.[2]

  • Procedure:

    • Mix 1-2 mg sample with 100 mg dry KBr (Spectroscopic Grade).

    • Grind rapidly to avoid moisture uptake.[2]

    • Press at 10 tons for 2 minutes.

    • Validation Step: If a broad water band appears at 3400 cm⁻¹ and 1640 cm⁻¹, the KBr was wet. This invalidates the "Pyridone C=O" assignment.

Synthesis & Characterization Workflow

The following diagram illustrates the critical decision points where IR spectroscopy validates the process chemistry.

G cluster_0 Precursor Stage cluster_1 Reaction Stage cluster_2 Product Isolation (Critical) cluster_3 Validation Stage Precursor 2-Hydroxymethyl-4-hydroxypyridine IR_Pre IR Check: Strong OH (3350 cm⁻¹) Strong C-O (1050 cm⁻¹) Precursor->IR_Pre Reaction Bromination (HBr/AcOH or PBr3) Precursor->Reaction FreeBase Free Base (Unstable) Reaction->FreeBase Workup pH > 7 SaltForm HBr Salt (Stable Solid) Reaction->SaltForm Crystallize from Acid Polymer Polymerized Pyridinium Salts (Degradation) FreeBase->Polymer Rapid Self-Alkylation IR_Final IR Validation: 1. Loss of OH (3350) 2. New C-Br (600-650) 3. Broad NH+ (2500-3200) SaltForm->IR_Final

Caption: Process flow demonstrating the necessity of HBr salt isolation for stable characterization and the specific IR checkpoints for validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard reference for C-Br and Pyridine ring assignments).

  • Katritzky, A. R., & Karelson, M. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[2] (Source for Pyridone/Hydroxypyridine tautomerism data).

  • National Institute of Standards and Technology (NIST). 2-Hydroxypyridine IR Spectrum. NIST Chemistry WebBook.[2][5][6] Available at: [Link] (Reference for the pyridone tautomer carbonyl stretch).

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine. Available at: [Link] (Safety and stability data for the bromomethyl pyridine class).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Definitive source for Alkyl Halide frequency ranges).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromomethyl-4-hydroxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural integrity of key intermediates is paramount. 2-Bromomethyl-4-hydroxypyridine is a critical building block in the synthesis of a multitude of pharmaceutical agents, owing to its versatile reactivity. Ensuring the correct structure of this intermediate and its precursors is not merely a matter of procedural checklist; it is the foundation upon which the success of a synthetic campaign and the safety of the final active pharmaceutical ingredient (API) rest.

This guide provides an in-depth comparison of analytical methodologies for the structural validation of 2-Bromomethyl-4-hydroxypyridine and its key synthetic intermediates. We will delve into the nuances of synthetic pathways, the rationale behind the selection of analytical techniques, and the interpretation of the resulting data. Our focus will be on establishing self-validating systems within your experimental workflow, ensuring the highest degree of scientific integrity.

The Synthetic Landscape: Pathways to 2-Bromomethyl-4-hydroxypyridine

The synthesis of 2-Bromomethyl-4-hydroxypyridine can be approached through several routes, each with its own set of intermediates and potential impurities. A common and logical pathway involves the initial synthesis of a 2-methyl-4-hydroxypyridine precursor, followed by a selective bromination of the methyl group. An alternative, though potentially more challenging route, could involve a Sandmeyer-type reaction from an appropriate aminopyridine precursor.

Here, we will focus on a plausible and widely applicable synthetic strategy starting from a 2-methylpyridine N-oxide derivative. This approach offers good control over the introduction of the hydroxyl group at the 4-position.

Synthetic Pathway A 2-Methyl-4-nitropyridine N-oxide B 2-Methyl-4-hydroxypyridine A->B Reduction C 2-(Hydroxymethyl)-4-hydroxypyridine B->C Oxidation/Hydrolysis D 2-Bromomethyl-4-hydroxypyridine C->D Bromination

Caption: Plausible synthetic pathway to 2-Bromomethyl-4-hydroxypyridine.

The Crux of the Matter: Tautomerism in 4-Hydroxypyridines

A critical consideration in the structural analysis of 4-hydroxypyridine derivatives is the phenomenon of keto-enol tautomerism. 4-Hydroxypyridine exists in equilibrium with its tautomeric form, 4-pyridone. This equilibrium is influenced by the solvent and the solid-state packing of the molecule[1][2]. In solution, the pyridone form is often favored[1]. This is a crucial detail, as the predominant tautomer will dictate the observed spectroscopic characteristics. For 2-Bromomethyl-4-hydroxypyridine, the equilibrium between the lactim (hydroxypyridine) and lactam (pyridone) forms must be considered when interpreting analytical data.

Structural Validation Workflow: A Multi-faceted Approach

A robust validation of the structure of 2-Bromomethyl-4-hydroxypyridine and its intermediates relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the identity and purity of the compound.

Validation_Workflow Start Synthesized Intermediate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity Purity Assessment (HPLC, GC) NMR->Purity MS->Purity FTIR->Purity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed

Caption: Integrated workflow for the structural validation of intermediates.

Part 1: Validating the Precursor - 2-(Hydroxymethyl)-4-hydroxypyridine

The immediate precursor to our target molecule is 2-(Hydroxymethyl)-4-hydroxypyridine. Its unambiguous identification is crucial before proceeding to the bromination step.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-hydroxypyridine

A plausible synthesis can be adapted from procedures for similar pyridine derivatives[1][2]. This would typically involve the rearrangement of a 2-methylpyridine N-oxide derivative.

  • N-Oxide Rearrangement: Treat 2-methyl-4-hydroxypyridine with acetic anhydride. This is expected to form the 2-acetoxymethyl-4-hydroxypyridine intermediate.

  • Hydrolysis: The resulting acetate ester is then hydrolyzed, for example, with aqueous sodium hydroxide, to yield 2-(hydroxymethyl)-4-hydroxypyridine.

  • Purification: The crude product should be purified, for instance, by recrystallization, to remove any unreacted starting material or by-products.

Spectroscopic Validation of 2-(Hydroxymethyl)-4-hydroxypyridine
Technique Expected Observations & Rationale
¹H NMR - Aromatic Protons: Expect signals in the aromatic region (δ 6.0-8.0 ppm), with splitting patterns characteristic of a 2,4-disubstituted pyridine ring.- Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.- Hydroxyl Protons (-OH): Two broad singlets, one for the ring hydroxyl and one for the methylol hydroxyl, which may exchange with D₂O. The exact chemical shifts will be solvent-dependent.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C4) and the carbon bearing the hydroxymethyl group (C2) will have distinct chemical shifts.- Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
Mass Spec. - Molecular Ion (M⁺): An M⁺ peak corresponding to the molecular weight of C₆H₇NO₂ (125.12 g/mol ).- Fragmentation: Expect fragmentation patterns corresponding to the loss of water (M-18), a hydroxyl radical (M-17), and the hydroxymethyl group (M-31).
FTIR - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.- C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.- C-O Stretch: A strong band around 1000-1200 cm⁻¹ corresponding to the C-O bond of the alcohol.

Part 2: Validating the Final Intermediate - 2-Bromomethyl-4-hydroxypyridine

The final step is the selective bromination of the hydroxymethyl group. This reaction must be carefully controlled to avoid over-bromination or side reactions.

Experimental Protocol: Synthesis of 2-Bromomethyl-4-hydroxypyridine

A common method for converting a benzylic-type alcohol to a bromide is treatment with hydrobromic acid or phosphorus tribromide[3].

  • Bromination: Dissolve 2-(hydroxymethyl)-4-hydroxypyridine in a suitable solvent and treat with a brominating agent (e.g., 48% HBr) under controlled temperature.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product should be purified by column chromatography or recrystallization to remove impurities such as the starting material or potentially dibrominated by-products.

Spectroscopic Validation of 2-Bromomethyl-4-hydroxypyridine
Technique Expected Observations & Rationale
¹H NMR - Aromatic Protons: Similar chemical shifts and splitting patterns to the precursor, with potential minor shifts due to the change in the substituent at the 2-position.- Bromomethyl Protons (-CH₂Br): A singlet shifted downfield compared to the hydroxymethyl protons, expected in the region of δ 4.5-4.8 ppm[4].
¹³C NMR - Aromatic Carbons: Similar to the precursor, with a notable shift for the C2 carbon due to the change in the attached group.- Bromomethyl Carbon (-CH₂Br): A signal shifted upfield compared to the hydroxymethyl carbon, typically in the range of δ 30-35 ppm[4].
Mass Spec. - Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight is C₆H₆BrNO (187.02 g/mol ).- Fragmentation: A prominent fragment corresponding to the loss of the bromine atom (M-79/81).
FTIR - O-H Stretch: A broad band for the hydroxyl group in the 3200-3600 cm⁻¹ region.- C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Identifying Potential Impurities

Throughout the synthesis, several impurities can arise. A proactive approach to identifying these potential contaminants is essential for process optimization and ensuring the quality of the final product.

  • Unreacted Starting Materials: Residual 2-(hydroxymethyl)-4-hydroxypyridine.

  • Over-brominated Products: Such as 2,X-dibromo-4-hydroxypyridine derivatives.

  • Side-products: Formation of ethers or other by-products depending on the reaction conditions.

These impurities can often be detected by chromatographic methods like HPLC and GC-MS, and their structures elucidated by careful analysis of NMR and mass spectrometry data.

Conclusion

The structural validation of 2-Bromomethyl-4-hydroxypyridine and its intermediates is a critical, multi-step process that demands a rigorous and logical application of modern analytical techniques. By understanding the underlying chemistry, including the nuances of tautomerism, and by employing a comprehensive analytical workflow, researchers can ensure the structural integrity of this vital synthetic building block. The protocols and data presented in this guide serve as a robust framework for establishing a self-validating system in your laboratory, ultimately contributing to the successful and reliable development of new chemical entities.

References

  • Forlani, L., et al. (2002). Arkivoc, 2002, 198–215. Available at: [Link]

  • Weygand, C., & Hilgetag, G. (1972). Weygand/Hilgetag Preparative Organic Chemistry (4th ed.). John Wiley & Sons, Inc.
  • PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1 . 1 H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine ( 1 ). Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Bromomethyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of procedural formality—it is the bedrock of safety, efficacy, and regulatory compliance. 2-Bromomethyl-4-hydroxypyridine, a key building block in the synthesis of various pharmaceutical compounds, presents a specific analytical challenge: the accurate and precise quantification of its bromine content. This elemental analysis is critical for confirming molecular identity, determining purity, and ensuring stoichiometric correctness in subsequent reactions.

This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition of halogenated organic compounds like 2-Bromomethyl-4-hydroxypyridine. We will delve into the causality behind methodological choices, present supporting experimental data, and offer detailed protocols to ensure the scientific integrity of your results.

The Imperative of Elemental Analysis for Halogenated APIs

The covalent incorporation of a halogen, such as bromine, fundamentally defines the chemical identity and reactivity of a molecule like 2-Bromomethyl-4-hydroxypyridine. An accurate determination of the bromine content serves multiple critical functions:

  • Structural Confirmation: Verifying that the elemental composition aligns with the theoretical formula (C₅H₄BrNO) provides fundamental proof of the synthesized compound's identity.

  • Purity Assessment: A deviation from the theoretical bromine percentage can indicate the presence of impurities, such as starting materials or side-products lacking the bromine atom.

  • Stoichiometric Control: In drug development, this intermediate will be used in subsequent synthetic steps. Precise knowledge of its purity, as determined by elemental analysis, is crucial for accurate reaction stoichiometry, impacting yield and the impurity profile of the final API.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by standards such as the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, require rigorous control over the composition of all materials used in drug manufacturing.[1][2] While ICH Q3D primarily focuses on trace metal contaminants, the principle of controlling all elemental components for safety and quality is paramount.[3][4]

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique for bromine determination is a critical decision, driven by factors such as required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the most robust and widely adopted methods.

Combustion-Based Methods with Titration or Ion Chromatography

This is the classical and often considered the "gold standard" approach for halogen determination in organic matrices. The core principle involves the complete decomposition of the organic compound, followed by the analysis of the resulting inorganic halide.

Workflow Logic: The fundamental logic is to convert the covalently bonded, analytically inaccessible bromine into a simple, water-soluble inorganic bromide ion (Br⁻), which can then be accurately quantified using well-established aqueous analytical techniques.

cluster_0 Sample Preparation & Combustion cluster_1 Post-Combustion Processing cluster_2 Quantification Sample Weigh Sample (1-10 mg) in Ashless Filter Paper Wrap Wrap Sample->Wrap Wrap Sample Flask Place in Platinum Basket of Oxygen-Filled Flask Wrap->Flask Combustion Combustion in O₂ Atmosphere (Organic Matrix -> CO₂, H₂O; C-Br -> HBr) Flask->Combustion Ignite Absorption Absorption of Combustion Gases in Alkaline Solution (e.g., KOH) Combustion->Absorption Reduction Reduction Step (e.g., with Hydrazine Sulfate) BrO₃⁻ -> Br⁻ Absorption->Reduction Dilution Dilute to Final Volume with Deionized Water Reduction->Dilution Quant_IC Ion Chromatography (IC) with Conductivity Detection Dilution->Quant_IC Quant_Titration Potentiometric Titration with AgNO₃ Dilution->Quant_Titration

Caption: Workflow for Bromine Determination by Oxygen Flask Combustion.

Causality in Experimental Choices:

  • Oxygen Atmosphere: Using a sealed flask filled with pure oxygen ensures complete and rapid combustion, preventing the formation of soot or incomplete decomposition products that could trap bromine.

  • Alkaline Absorption Solution: Hydrogen bromide (HBr), the primary combustion product, is an acid and is efficiently trapped by a basic solution (e.g., potassium hydroxide). This also neutralizes other acidic gases produced.

  • Reduction Step: During combustion, some bromine can be oxidized to bromate (BrO₃⁻). A reducing agent like hydrazine sulfate is essential to quantitatively convert all bromine species to bromide (Br⁻) before titration or chromatography, preventing underestimation.[5]

Detailed Experimental Protocol (Based on ASTM E442): [5]

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Bromomethyl-4-hydroxypyridine onto a piece of ashless filter paper. Fold the paper to securely enclose the sample.

  • Flask Preparation: Add 10 mL of deionized water and 2 mL of 2 N potassium hydroxide solution to a 500 mL heavy-walled combustion flask.

  • Combustion: Flush the flask with pure oxygen for 1-2 minutes. Place the wrapped sample in the platinum basket holder, ignite the filter paper tail, and immediately seal the flask. Invert the flask to ensure the absorption solution covers the seal.

  • Absorption: Allow the flask to stand for at least 15 minutes, shaking intermittently, until the cloud of combustion products has been completely absorbed.

  • Reduction: Unseal the flask and add 5 mL of a 1% hydrazine sulfate solution. Reseal and shake for 1 minute to reduce any bromate to bromide.

  • Quantification (Option A - Ion Chromatography):

    • Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

    • Analyze the sample using an ion chromatograph equipped with an anion-exchange column and a conductivity detector.[6]

    • Quantify the bromide peak against a calibration curve prepared from a certified bromide standard.[7]

  • Quantification (Option B - Potentiometric Titration):

    • Transfer the solution to a beaker, acidify with nitric acid, and titrate with a standardized 0.01 N silver nitrate solution using a silver-sulfide ion-selective electrode.

    • The endpoint is determined from the inflection point of the potential curve.

Energy Dispersive X-ray Fluorescence (EDXRF)

EDXRF is a non-destructive spectroscopic technique that offers a rapid alternative for elemental analysis. It is particularly advantageous in pharmaceutical development and quality control settings where sample conservation and high throughput are desirable.[8][9]

Principle of Operation: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. When outer-shell electrons drop to fill these vacancies, they emit secondary X-rays with energies characteristic of each element. The intensity of these emitted X-rays is proportional to the element's concentration.

Causality in Experimental Choices:

  • Minimal Sample Preparation: For solid powders like 2-Bromomethyl-4-hydroxypyridine, the sample can often be analyzed directly by placing it in a sample cup with a thin-film support. This drastically reduces analysis time and eliminates errors associated with sample digestion or dissolution.[8]

  • Fundamental Parameters (FP) Method: Modern EDXRF instruments can use FP algorithms for quantification. This method calculates the theoretical X-ray intensities based on the physics of X-ray interactions, minimizing the need for extensive matrix-matched calibration standards.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the EDXRF spectrometer using certified reference materials that bracket the expected bromine concentration. While a specific 2-bromopyridine CRM may not be available, other organic CRMs with certified halogen content can be used.[10][11]

  • Sample Preparation: Place approximately 0.5 g of the 2-Bromomethyl-4-hydroxypyridine powder into a standard XRF sample cup, ensuring a flat and uniform surface.

  • Analysis: Place the sample cup in the spectrometer.

  • Data Acquisition: Acquire the X-ray spectrum for a pre-determined time (e.g., 100-300 seconds).

  • Quantification: Use the instrument's software, employing either a calibration curve or the Fundamental Parameters method, to calculate the weight percent of bromine from the intensity of the Br Kα peak.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive technique capable of detecting elements at trace and ultra-trace levels (ppb or ppt). While typically used for identifying elemental impurities as per USP <232> and ICH Q3D, it can be adapted for the assay of a major component like bromine after a suitable sample preparation step.[12][13]

Principle of Operation: The sample is introduced into a high-temperature (6000-10000 K) argon plasma, which desolvates, atomizes, and ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Workflow Logic: This method also relies on converting the organic bromine to an inorganic form, but instead of a simple aqueous solution, the sample is prepared in a dilute acid matrix suitable for introduction into the plasma.

cluster_0 Sample Digestion cluster_1 Sample Introduction & Analysis Sample Weigh Sample (~50 mg) MIC Microwave-Induced Combustion (MIC) Sample->MIC Digestion Microwave-Assisted Acid Digestion Sample->Digestion Dilution Dilute Digest with Deionized Water MIC->Dilution Digestion->Dilution Nebulizer Nebulizer (Aerosol Formation) Dilution->Nebulizer Plasma Argon ICP Torch (Atomization & Ionization) Nebulizer->Plasma MS Mass Spectrometer (Ion Separation & Detection) Plasma->MS

Caption: Workflow for Bromine Determination by ICP-MS.

Causality in Experimental Choices:

  • Microwave-Induced Combustion (MIC): For organic samples, direct acid digestion can be challenging. MIC offers a highly efficient and clean method for decomposing the sample in a closed vessel, similar to oxygen flask combustion but automated and suitable for multiple samples.[14][15] The resulting products are trapped in a dilute solution, which is ideal for ICP-MS analysis.

  • High Dilution Factor: Because ICP-MS is so sensitive, the digested sample must be diluted significantly. This is advantageous as it minimizes matrix effects from the digested sample components, leading to more accurate results.

Detailed Experimental Protocol (with MIC): [14]

  • Sample Preparation: Weigh approximately 50 mg of the sample into a quartz holder.

  • Combustion: Place the holder into a microwave combustion vessel, add an appropriate absorption solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃), pressurize with oxygen (20 bar), and run the microwave program.

  • Dilution: After combustion, quantitatively transfer the absorption solution to a volumetric flask and dilute to the final volume with deionized water to achieve a final concentration in the low µg g⁻¹ (ppm) range.

  • Instrument Calibration: Prepare a series of calibration standards from a certified bromide or multi-element standard in the same matrix as the diluted samples.

  • Analysis: Introduce the samples into the ICP-MS. Monitor the isotopes for bromine (⁷⁹Br and ⁸¹Br).

  • Quantification: Calculate the concentration in the original sample based on the calibration curve, accounting for the dilution factor.

Performance Comparison

The choice of method is ultimately a balance between performance, speed, and cost. The following table summarizes the key performance characteristics of each technique for the analysis of bromine in an organic matrix like 2-Bromomethyl-4-hydroxypyridine.

ParameterCombustion / ICEDXRFICP-MS (post-digestion)
Principle Decomposition to Br⁻, then quantificationX-ray emissionAtomization & ionization, mass detection
Sample Prep Extensive (weighing, wrapping, combustion)Minimal (direct powder analysis)Extensive (Microwave digestion)
Destructive? YesNoYes
Accuracy Excellent (often used as a reference method)Good to Excellent (matrix dependent)Excellent
Precision (%RSD) < 1-2%< 5%< 2%
Limit of Detection ~10-100 µg g⁻¹ (ppm)~1-10 µg g⁻¹ (ppm)~0.02 µg g⁻¹ (ppb)[14]
Throughput LowHighMedium (with autosampler)
Key Advantage High accuracy, well-establishedSpeed, non-destructiveHighest sensitivity
Key Limitation Labor-intensive, low throughputLower precision for trace levelsComplex sample prep, instrument cost

Conclusion and Recommendations

For the rigorous elemental analysis of 2-Bromomethyl-4-hydroxypyridine , the selection of a standard method must be guided by the analytical objective.

  • For primary characterization, reference value assignment, and dispute resolution , the Oxygen Flask Combustion followed by Ion Chromatography or Potentiometric Titration remains the most authoritative and fundamentally sound method. Its high accuracy and precision are derived from the direct quantification of the converted bromide ion against primary standards.

  • For routine quality control, process monitoring, and high-throughput screening , EDXRF offers an unparalleled combination of speed, simplicity, and non-destructive analysis.[8] Its ability to provide results in minutes with minimal sample preparation makes it an exceptionally efficient tool in a drug development environment.

  • For applications requiring the simultaneous determination of bromine and trace elemental impurities , ICP-MS following a robust digestion method like Microwave-Induced Combustion is the superior choice.[14][15] While its sensitivity is far greater than required for a major component assay, its utility in providing a complete elemental profile in a single run is a significant advantage for comprehensive impurity testing according to ICH Q3D guidelines.[2][12]

Ultimately, a self-validating system relies on a clear understanding of the strengths and limitations of each technique. For a new synthetic route or for the qualification of a reference standard, results from a rapid method like EDXRF should be confirmed by a primary method like combustion-IC. This orthogonal approach provides the highest level of confidence and ensures the scientific integrity required in the pharmaceutical industry.

References

  • Flores, E. M. M., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry, 27(11), 1889-1894. Available at: [Link]

  • Miloradović, Z., et al. (1993). Microcomputer-aided titrimetric determination of bromine-containing active ingredients in some drug formulations. Analyst, 118(7), 843-846. Available at: [Link]

  • Flores, E. M. M., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. Available at: [Link]

  • ALS Global. (n.d.). Elemental Impurities (ICH Q3D) analysis. ALS Life Sciences. Available at: [Link]

  • Mutić, J., et al. (2007). Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. Chemical and Pharmaceutical Bulletin, 55(10), 1461-1465. Available at: [Link]

  • Gáspár, A., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 163. Available at: [Link]

  • ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91).
  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. EMA/CHMP/ICH/353369/2013. Available at: [Link]

  • National Institute of Standards and Technology. (2010). Marine Mammal Blubber Reference and Control Materials for Use in the Determination of Halogenated Organic Compounds and Fatty Acids. NIST. Available at: [Link]

  • Unimed. (n.d.). Patient Safety & Elemental Impurities ICH Q3D. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <232> Elemental Impurities—Limits. USP.
  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Pharmaffiliates. (2025). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Available at: [Link]

  • Brammer Standard. (n.d.). Certificate of Analysis - BS 91E. Available at: [Link]

  • Shimadzu. (n.d.). eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX. Available at: [Link]

  • Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Available at: [Link]

  • United States Pharmacopeia. (2012). Second Supplement to USP 35–NF 30, <232> ELEMENTAL IMPURITIES—LIMITS. Available at: [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available at: [Link]

  • H-BRS. (2025). Assessing the hyphenation of ion chromatography with optical emission spectrometry for trace analysis of oxyhalide bromine and chlorine. Available at: [Link]

  • Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 62(9), 834-838. Available at: [Link]

  • De La Calle, I., & Quevauviller, P. (2006). Certified Reference Materials for Inorganic and Organic Contaminants in Environmental Matrices. Analytical and Bioanalytical Chemistry, 386(4), 1121-36. Available at: [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]

  • CPAchem. (n.d.). Organic CRM. Available at: [Link]

  • National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. Available at: [Link]

  • Lee, J., et al. (2014). Characterization of bromine and chlorine in the closed combustion system. ResearchGate. Available at: [Link]

  • Analytik Jena. (n.d.). Analytical Instruments Application Notes. Available at: [Link]

  • Chemwish. (2026). Exploring the Synthesis and Applications of 2-Bromopyridine (CAS 109-04-6). Available at: [Link]

  • El-Shahawi, M. S., et al. (2017). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Journal of Analytical Methods in Chemistry, 2017, 9234870. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Available at: [Link]

  • Beffa, G., et al. (2016). Comparison of X-ray fluorescence (XRF) data of bromine (Br), chlorine... ResearchGate. Available at: [Link]

  • LaMotte Company. (n.d.). CHLORINE–BROMINE–IODINE DPD METHOD. Available at: [Link]

  • FILAB. (n.d.). Bromine analysis laboratory by IC. Available at: [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. Available at: [Link]

  • Drábiková, J., et al. (2019). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Food Chemistry, 277, 63-71. Available at: [Link]

  • Government of British Columbia. (2019). Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry - Prescriptive. Available at: [Link]

  • Bacon, C. W. (1908). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 30(1), 125-128. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.